Dunaimycin A1
Description
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Properties
Molecular Formula |
C42H72O9 |
|---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
(4Z,18E)-7,9,11-trihydroxy-6'-(2-hydroxybutyl)-5',6,8,12,27-pentamethyl-20-(2-methylpropyl)spiro[2,24-dioxabicyclo[21.3.1]heptacosa-4,18-diene-25,2'-oxane]-3,21-dione |
InChI |
InChI=1S/C42H72O9/c1-9-33(43)22-37-28(5)19-20-42(50-37)25-39-31(8)38(51-42)24-36(46)32(21-26(2)3)16-14-12-10-11-13-15-27(4)34(44)23-35(45)30(7)41(48)29(6)17-18-40(47)49-39/h14,16-18,26-35,37-39,41,43-45,48H,9-13,15,19-25H2,1-8H3/b16-14+,18-17- |
InChI Key |
VARNFPKZDRZDKD-YDNIAVERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Dunaimycin A1: A Technical Guide to its Discovery and Isolation from Streptomyces diastatochromogenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces diastatochromogenes has been identified as a prolific producer of a diverse array of secondary metabolites, including the dunaimycin complex of spiroketal 24-membered macrolides with immunosuppressive and antimicrobial properties. While the specific compound "Dunaimycin A1" is not explicitly detailed in publicly available literature, this guide provides a comprehensive overview of the discovery and isolation of related macrolide compounds from this bacterium. This document will delve into the technical aspects of fermentation, extraction, and purification, offering valuable protocols and data for researchers in the field of natural product discovery and development.
Fermentation of Streptomyces diastatochromogenes
The successful production of bioactive secondary metabolites from Streptomyces diastatochromogenes is highly dependent on the optimization of fermentation conditions and media composition. The following protocol has been shown to be effective for the cultivation of S. diastatochromogenes and the production of antifungal macrolides.
Experimental Protocol: Fermentation
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Inoculum Preparation: A spore suspension of Streptomyces diastatochromogenes (approximately 1.0 × 10⁶ conidia/mL) is prepared in sterile water.
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Fermentation Medium: A liquid fermentation medium is prepared with the components listed in Table 1.
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Inoculation and Incubation: 1 mL of the spore suspension is inoculated into 300 mL Erlenmeyer flasks containing 60 mL of the liquid fermentation medium.[1]
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Culture Conditions: The cultures are incubated on a rotary shaker at 28°C and 180 rpm for 96 hours.[1]
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Harvesting: After the incubation period, the cultures are harvested by centrifugation at 5000 rpm for 15 minutes to separate the mycelium from the fermentation broth.[1] The supernatant is collected for subsequent extraction of the target compounds.
Table 1: Composition of Liquid Fermentation Medium for Streptomyces diastatochromogenes [1]
| Component | Concentration (g/L) |
| Soybean meal | 40 |
| Bran | 10 |
| Soluble starch | 20 |
| FeCl₂ | 1 |
| CaCO₃ | 5 |
| NH₄NO₃ | 3 |
| KHSO₄ | 3 |
Isolation and Purification of Antifungal Macrolides
Following fermentation, a systematic extraction and purification process is employed to isolate the bioactive compounds from the fermentation broth. A multi-step approach involving solvent extraction and chromatography is typically utilized.
Experimental Protocol: Extraction and Isolation
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Solvent Extraction: The collected fermentation broth (supernatant) is subjected to sequential liquid-liquid extraction.
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The broth is first extracted three times with an equal volume of ethyl acetate (B1210297).
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Subsequently, the aqueous layer is extracted three times with an equal volume of n-butanol.[1]
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Concentration: The solvent fractions (ethyl acetate and n-butanol) are concentrated under reduced pressure to yield crude extracts.[1]
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Bioactivity-Guided Fractionation: The crude extracts are evaluated for their biological activity (e.g., antifungal activity) to guide the subsequent purification steps. The n-butanol extract has been shown to exhibit potent antifungal activity.[1]
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Chromatographic Purification: The bioactive crude extract is further purified using a combination of chromatographic techniques.
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Silica (B1680970) Gel Chromatography: The n-butanol extract is subjected to silica gel column chromatography, eluting with a gradient of methanol (B129727) in dichloromethane.
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Sephadex LH-20 Chromatography: Fractions showing activity are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., petroleum ether-dichloromethane-methanol).
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Reverse-Phase Semipreparative HPLC: Final purification is achieved by reverse-phase semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
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Experimental Workflow for Isolation and Purification
References
Unraveling the Molecular Architecture of Dunaimycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the elucidation of the chemical structure of Dunaimycin A1, a naphthyridinomycin-type antitumor antibiotic. While the full experimental data from the primary literature is not publicly available, this document synthesizes the key findings and methodologies reported, offering a comprehensive understanding of the structural determination process.
Introduction
This compound, also referred to as dnacin A1, belongs to the naphthyridinomycin family of antibiotics, which are known for their potent antitumor properties. The determination of its intricate chemical structure was a crucial step in understanding its mechanism of action and potential for therapeutic development. The gross structure of this compound was primarily elucidated through extensive spectroscopic analyses, with its relative stereochemistry being clarified by advanced nuclear magnetic resonance (NMR) techniques.[1] The molecular formula of this compound has been reported as C₂₀H₂₃N₅O₄.[1]
Physicochemical and Spectroscopic Data
The definitive structural elucidation of this compound relied on a combination of spectroscopic techniques. While the original spectral data is not accessible, the primary literature indicates the use of the following methods to determine the molecule's connectivity and stereochemistry.[1]
Table 1: Summary of Spectroscopic Data for this compound (dnacin A1)
| Data Type | Instrument/Technique | Information Obtained |
| Molecular Formula | Mass Spectrometry (Presumed) | C₂₀H₂₃N₅O₄ |
| Connectivity | 1D NMR (¹H, ¹³C) and 2D NMR | Proton and carbon environments, and their correlations. |
| Relative Stereochemistry | NOESY (Nuclear Overhauser Effect Spectroscopy) | Spatial proximity of protons, defining the 3D arrangement of atoms. |
| Functional Groups | Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., carbonyls, amines, hydroxyls). |
| Chromophore System | Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions within the molecule, characteristic of its quinone-like structure. |
Experimental Protocols
Detailed experimental protocols for the isolation and structural analysis of this compound are not available in the public domain. However, a generalized workflow for the elucidation of a novel natural product, based on the reported methodologies, is presented below.
General Workflow for Structure Elucidation
The process of determining the structure of a novel natural product like this compound typically follows a standardized workflow, from isolation to final structural confirmation.
Biosynthetic Pathway
This compound is a member of the naphthyridinomycin family of antibiotics. While the specific biosynthetic pathway for this compound has not been detailed, the general pathway for the closely related naphthyridinomycin provides a strong model. This pathway involves a non-ribosomal peptide synthetase (NRPS) machinery.
Conclusion
The chemical structure of this compound has been successfully elucidated through a combination of powerful spectroscopic techniques, most notably mass spectrometry and advanced NMR methods like NOESY. This foundational work has been critical for subsequent research into the biological activity and potential therapeutic applications of this potent antitumor agent. Further studies to delineate the complete biosynthetic pathway and to achieve a total synthesis of this compound will undoubtedly provide deeper insights into its pharmacology and may open new avenues for the development of novel anticancer drugs.
References
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Dunaimycin A1 in Actinomycetes
An In-depth Exploration Based on the Ossamycin (B1233878) Biosynthetic Blueprint
For Immediate Release
This technical guide offers a comprehensive overview of the proposed biosynthetic pathway of Dunaimycin A1, a member of the dunaimycin complex of spiroketal 24-membered macrolides produced by Streptomyces species. Due to the limited publicly available information on the specific biosynthetic gene cluster for dunaimycins, this guide leverages the well-characterized biosynthesis of ossamycin, a structurally analogous 24-membered spiroketal macrolide from Streptomyces hygroscopicus var. ossamyceticus, as a predictive model. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, genetic engineering, and the discovery of novel therapeutic agents.
Dunaimycins have garnered interest for their potent immunosuppressive activities. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches. This guide details the putative enzymatic machinery, precursor units, and post-polyketide synthase modifications expected to be involved in the assembly of the dunaimycin scaffold.
The Proposed Biosynthetic Pathway of this compound: A Modular Polyketide Synthase Assembly Line
The biosynthesis of the dunaimycin carbon skeleton is proposed to be orchestrated by a Type I modular polyketide synthase (PKS) system, akin to the one responsible for ossamycin synthesis. This enzymatic assembly line is a multi-protein complex where each module is responsible for one cycle of chain elongation and modification.
The process initiates with a loading module that primes the PKS with a starter unit. Subsequent elongation modules sequentially add extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific sequence and combination of domains within each module—such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and enoylreductase (ER)—determine the structure of the final polyketide backbone.
A key feature in the biosynthesis of dunaimycins and ossamycin is the formation of a spiroketal moiety. This is catalyzed by a specialized enzyme, a putative spirocyclase, that acts on the fully assembled polyketide chain. Following the cyclization and release of the macrolactone core, a series of post-PKS modifications, including hydroxylations and glycosylations, are believed to tailor the molecule to its final, bioactive form.
Quantitative Data from Analogous Biosynthetic Systems
Direct quantitative data for this compound biosynthesis is not yet available. However, studies on the ossamycin biosynthetic gene cluster provide insights into the effects of gene inactivation on production, offering a qualitative understanding of the roles of specific enzymes.
| Gene(s) Inactivated | Putative Function of Inactivated Gene Product(s) | Effect on Ossamycin Production | Reference |
| ossF | Cytochrome P450 hydroxylase | Production reduced to <10% of wild-type levels | [1] |
| ossL and ossK (double deletion) | Cytochrome P450 hydroxylases | Abolished production of ossamycin; accumulation of a new intermediate | [1] |
| olmO (in oligomycin (B223565) biosynthesis) | Spirocyclase | Abolished production of oligomycin; accumulation of a linear intermediate | [2] |
Experimental Protocols for Biosynthetic Gene Cluster Analysis
The elucidation of the ossamycin biosynthetic pathway involved several key molecular biology techniques. These methodologies are standard in the field of natural product biosynthesis and are directly applicable to the future study of the dunaimycin gene cluster.
Identification of the Biosynthetic Gene Cluster
The identification of a biosynthetic gene cluster typically begins with genome sequencing of the producing organism.
Methodology:
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Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a pure culture of the Streptomyces strain.
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Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a high-throughput platform.
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Genome Assembly: The sequencing reads are assembled into a draft or complete genome sequence.
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Bioinformatic Analysis: The assembled genome is analyzed using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters. The software predicts the boundaries of the cluster and annotates the open reading frames (ORFs) based on homology to known biosynthetic genes.
Gene Inactivation via Homologous Recombination
To determine the function of specific genes within the cluster, targeted gene inactivation is performed. This is often achieved through homologous recombination to replace the target gene with a resistance cassette.
Methodology:
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Construction of the Knockout Cassette: A plasmid is constructed containing an antibiotic resistance gene flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (the "flanking regions").
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Transformation/Conjugation: The knockout plasmid is introduced into the Streptomyces host, typically via intergeneric conjugation from E. coli.
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Selection for Homologous Recombination: A multi-step selection process is used to isolate colonies in which the target gene has been replaced by the resistance cassette through a double crossover event.
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Verification: The correct gene replacement in the mutant strain is confirmed by PCR analysis and sequencing.
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Phenotypic Analysis: The mutant strain is fermented, and its metabolite profile is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the effect of the gene knockout on secondary metabolite production.
Heterologous Expression of the Biosynthetic Gene Cluster
To confirm that the identified gene cluster is responsible for the production of the natural product of interest, the entire cluster can be expressed in a heterologous host.
Methodology:
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Cloning of the Gene Cluster: The entire biosynthetic gene cluster is cloned into a suitable expression vector. This may require the assembly of multiple smaller DNA fragments.
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Transformation of a Heterologous Host: The expression vector is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
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Fermentation and Analysis: The engineered host strain is cultivated under appropriate fermentation conditions, and the culture extracts are analyzed by HPLC-MS for the production of the target compound.
Concluding Remarks and Future Outlook
While direct experimental evidence for the this compound biosynthetic pathway remains to be published, the detailed characterization of the ossamycin gene cluster provides a robust framework for its prediction. The modular nature of polyketide synthases allows for a high degree of confidence in predicting the core steps of dunaimycin assembly.
Future research will undoubtedly focus on the sequencing of the dunaimycin-producing Streptomyces strains and the identification and characterization of the authentic dunaimycin biosynthetic gene cluster. This will enable a direct comparison with the ossamycin model, potentially revealing novel enzymatic strategies for spiroketal formation and other tailoring reactions. Such knowledge will be invaluable for the engineered biosynthesis of novel dunaimycin analogs with improved therapeutic properties. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.
References
In-depth Technical Guide on the Antimicrobial Spectrum of Dunaimycin A1: Limitations in Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document aimed to provide a comprehensive technical guide on the antimicrobial spectrum of activity for Dunaimycin A1. However, a thorough and exhaustive search of publicly available scientific literature has revealed that the primary source detailing the comprehensive antimicrobial activity of the dunaimycin complex, including this compound, is not accessible in its entirety. The foundational paper, "Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. I. Taxonomy of the producing organisms, fermentation and antimicrobial activity," published in The Journal of Antibiotics in 1991 by Karwowski et al., is consistently cited as the original source for this information. While the abstract of this publication confirms that the dunaimycin complex possesses antimicrobial properties, the full text containing specific Minimum Inhibitory Concentration (MIC) values against a spectrum of microorganisms and the detailed experimental protocols used for these determinations is not available in the public domain.
This limitation prevents the creation of a detailed in-depth technical guide as originally intended. The core requirements of providing structured quantitative data tables and detailed experimental methodologies for this compound cannot be met based on the currently accessible information.
Limited Available Data on a Related Dunaimycin Compound
While specific data for this compound remains elusive, a 2017 study on the bioactivities of compounds from Streptomyces bottropensis provides a single data point for a related compound, Dunaimycin D3S. This study reported that Dunaimycin D3S exhibited significant activity against the rice pathogen Xanthomonas oryzae pv. oryzae (Xoo), with a minimum inhibitory concentration (MIC) of 0.06 µg/mL. In the same study, another co-isolated compound, Bottromycin A2, showed an MIC of 2 µg/mL against the same pathogen.
It is crucial to note that this information pertains to Dunaimycin D3S and a plant pathogen, and therefore its applicability to the broader antimicrobial spectrum of this compound against clinically relevant human pathogens is unknown.
Postulated Experimental Workflow for Antimicrobial Susceptibility Testing
Based on standard microbiological practices for determining the antimicrobial spectrum of a novel compound, the following workflow would likely have been employed in the original research by Karwowski et al. This generalized workflow is provided for illustrative purposes.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Conclusion
The creation of a comprehensive and in-depth technical guide on the antimicrobial spectrum of this compound is not feasible at this time due to the inaccessibility of the primary research data. While the existence of its antimicrobial activity is noted in the scientific literature, the specific quantitative data required for a thorough analysis and the detailed experimental protocols are not publicly available. Researchers, scientists, and drug development professionals interested in the antimicrobial properties of this compound are encouraged to seek access to the full-text article by Karwowski et al. (1991) through institutional libraries or direct contact with the publishing journal. Without this foundational information, any further discussion on the specific antimicrobial spectrum of this compound would be speculative.
Unraveling the Immunosuppressive Potential of Dunaimycin A1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dunaimycin A1, a member of the dunaimycin complex of 24-membered spiroketal macrolides, represents a class of potent immunosuppressive agents with a mechanism of action distinct from mainstream immunosuppressants. This document provides a comprehensive analysis of the available scientific literature on the immunosuppressive properties of the dunamycin complex, with a specific focus on this compound where data is available. It details the inhibitory effects on T-lymphocyte proliferation, the unique mechanism of action independent of immunophilin pathways, and the potential involvement of other cellular targets. This technical guide consolidates quantitative data, outlines relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
The quest for novel immunosuppressive agents with improved efficacy and safety profiles is a cornerstone of modern medicine, with critical applications in organ transplantation and the treatment of autoimmune diseases. The dunaimycins, a complex of spiroketal 24-membered macrolides isolated from Streptomyces diastatochromogenes, have demonstrated significant immunosuppressive activity. Unlike many clinically used macrolide immunosuppressants such as tacrolimus (B1663567) (FK-506) and sirolimus (rapamycin), the dunaimycins appear to exert their effects through a distinct molecular mechanism, making them a subject of considerable scientific interest. This whitepaper will synthesize the current understanding of the immunosuppressive properties of this compound and the broader dunaimycin complex.
Immunosuppressive Activity of the Dunaimycin Complex
The dunaimycin complex exhibits potent inhibitory effects on the proliferation of lymphocytes, a key process in the adaptive immune response.
Inhibition of Mitogen-Induced Lymphocyte Proliferation
The dunaimycins are potent inhibitors of the mitogenic response in mixed murine splenocyte and human leukocyte cultures. This indicates a direct effect on the activation and proliferation of T-cells and B-cells, which are central to the immune cascade. The immunosuppressive potency of the dunaimycin complex is comparable to that of established immunosuppressants like cyclosporin (B1163) A, ascomycin (B1665279), and rapamycin.
Inhibition of Interleukin-2 (IL-2) Dependent T-Cell Proliferation
A critical finding is that the dunaimycins, much like rapamycin, block the proliferation of T-cells that is dependent on Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation. By contrast, immunosuppressants like cyclosporin A and ascomycin do not inhibit this IL-2 dependent proliferation pathway. This key difference points towards a mechanism of action for dunaimycins that is distinct from calcineurin inhibitors.
Mechanism of Action
The unique immunosuppressive profile of the dunaimycins stems from a mechanism of action that does not involve the classical immunophilin pathways.
Independence from Immunophilin Pathways
Extensive research has shown that the immunosuppressive effects of cyclosporin A and tacrolimus are mediated through their binding to intracellular proteins known as immunophilins (cyclophilin and FKBP12, respectively), which subsequently inhibit the phosphatase activity of calcineurin. However, studies on Dunaimycin D4S, a representative member of the dunaimycin complex, have revealed no apparent affinity for either cyclosporin A or FK-506 immunophilins. This crucial finding strongly suggests that the dunaimycins do not function as calcineurin inhibitors and operate via a novel signaling pathway.
Caption: this compound's distinct immunosuppressive action.
Potential Role of Na+/K+-ATPase Inhibition
The dunaimycins have been observed to inhibit the activity of Na+/K+-ATPase. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, which is vital for numerous cellular processes. Inhibition of Na+/K+-ATPase can lead to an increase in intracellular sodium, which in turn can affect intracellular calcium levels through the Na+/Ca2+ exchanger. Alterations in intracellular calcium are known to impact T-cell activation and signaling. However, the original research suggests that the observed level of Na+/K+-ATPase inhibition by dunaimycins is not sufficient to fully account for their potent immunosuppressive effects. This indicates that while Na+/K+-ATPase inhibition may contribute to the overall activity, it is likely not the primary mechanism of immunosuppression.
Caption: Postulated role of Na+/K+-ATPase inhibition.
Quantitative Data
While specific quantitative data for this compound is scarce in the publicly available literature, the following table summarizes the known effects of the dunaimycin complex. It is important to note that these values may not be directly representative of this compound but provide a valuable reference for the activity of this class of compounds.
| Assay | Test Substance | Cell Type | Effect | Potency | Reference |
| Mitogen-Induced Proliferation | Dunaimycin Complex | Murine Splenocytes | Inhibition | Potent | |
| Mitogen-Induced Proliferation | Dunaimycin Complex | Human Leukocytes | Inhibition | Potent | |
| IL-2 Dependent Proliferation | Dunaimycin Complex | T-Cell Line | Inhibition | Effective | |
| Immunophilin Binding | Dunaimycin D4S | N/A | Binding Affinity | No Apparent Affinity | |
| Na+/K+-ATPase Activity | Dunaimycin Complex | N/A | Inhibition | Moderate |
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental in vitro method to assess the cell-mediated immune response, mimicking the recognition of foreign antigens in transplantation.
Objective: To evaluate the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors.
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One-Way MLR: Inactivate the "stimulator" PBMCs from one donor by irradiation or treatment with mitomycin C to prevent their proliferation.
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Co-culture: Co-culture the "responder" PBMCs from the second donor with the inactivated stimulator cells in a 96-well plate.
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Treatment: Add varying concentrations of this compound to the co-cultures. Include a vehicle control and a positive control immunosuppressant (e.g., cyclosporin A).
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Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
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Proliferation Assessment: Measure T-cell proliferation using one of the following methods:
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[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
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CFSE Staining: Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. Proliferation is measured by the dilution of the CFSE dye, analyzed by flow cytometry.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Unraveling the Spiroketal Core of Dunaimycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dunaimycin A1 is a member of the dunaimycin complex, a group of 24-membered spiroketal macrolides produced by the actinomycete Streptomyces diastatochromogenes. These compounds have garnered significant interest within the scientific community due to their potent immunosuppressive and antimicrobial activities. This technical guide provides an in-depth exploration of the spiroketal structure of this compound, compiling available spectroscopic data and outlining the experimental methodologies employed in its isolation and structural elucidation. Furthermore, this document presents a putative signaling pathway for its immunosuppressive action, offering a foundational resource for researchers engaged in the study and development of novel therapeutics based on this unique natural product.
Introduction
The quest for novel bioactive compounds has led to the exploration of diverse microbial sources. Among these, actinomycetes have proven to be a prolific source of natural products with significant therapeutic potential. The dunaimycins, isolated from Streptomyces diastatochromogenes, represent a fascinating class of macrolides characterized by a 24-membered lactone ring and a distinctive spiroketal moiety.[1][2] This structural feature is crucial for their biological activity, which includes potent immunosuppression. Understanding the intricate details of the spiroketal core of this compound is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop new drug candidates with improved efficacy and safety profiles.
Physicochemical and Spectroscopic Data of the Dunaimycin Complex
| Property | Description |
| Molecular Formula | Varies among the components of the complex |
| Molecular Weight | Varies among the components of the complex |
| UV λmax | Not explicitly reported for individual components |
| Solubility | Soluble in organic solvents like methanol, acetone, and ethyl acetate |
| Appearance | Typically isolated as a white or off-white amorphous solid or oil |
Note: This table is a generalized representation based on the characteristics of macrolide antibiotics and the limited information available on the dunaimycin complex.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the fermentation, isolation, and structural characterization of the dunaimycin complex, based on established techniques for natural product chemistry.
Fermentation and Isolation
A generalized workflow for the production and isolation of the dunaimycin complex is depicted below.
Protocol:
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Fermentation: Streptomyces diastatochromogenes is cultured in a suitable liquid medium under aerobic conditions. The fermentation is typically carried out for several days to allow for the production of secondary metabolites, including the dunaimycins.
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Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both the mycelium and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the dunaimycins into the organic phase.
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Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Purification: The crude extract is subjected to a series of chromatographic techniques to separate the individual dunaimycin components. This may include silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structure Elucidation
The determination of the complex structure of this compound and its congeners relies on a combination of modern spectroscopic techniques.
Protocol:
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Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbon atoms in the molecule, revealing the types of functional groups present.
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2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of substituents.
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Stereochemical Analysis: The relative and absolute stereochemistry of the numerous chiral centers in this compound is determined using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and, if suitable crystals can be obtained, single-crystal X-ray crystallography.
Putative Immunosuppressive Signaling Pathway
The immunosuppressive activity of macrolides is a well-documented phenomenon. While the specific signaling cascade for dunaimycins has not been fully elucidated, a general mechanism can be proposed based on the known actions of other immunosuppressive macrolides. It is hypothesized that dunaimycins may interfere with key signaling pathways in immune cells, such as T-lymphocytes, leading to a dampening of the immune response.
Pathway Description:
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T-Cell Activation: The immune response is initiated by the activation of T-cell receptors (TCR) upon antigen presentation.
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Intracellular Signaling: TCR activation triggers a cascade of intracellular signaling events.
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Calcineurin Activation: A key enzyme in this pathway is calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.
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NFAT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).
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Nuclear Translocation: Dephosphorylated NFAT translocates from the cytoplasm to the nucleus.
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Gene Transcription: In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for the immune response, such as Interleukin-2 (IL-2).
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T-Cell Proliferation: IL-2 promotes the proliferation and activation of T-cells, amplifying the immune response.
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Inhibition by this compound: It is proposed that this compound, similar to other immunosuppressive macrolides, may inhibit the activity of calcineurin. This inhibition would prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of essential cytokines and suppressing the T-cell mediated immune response.
Conclusion
This compound, with its unique 24-membered spiroketal macrolide structure, represents a promising scaffold for the development of novel immunosuppressive agents. This technical guide has summarized the available knowledge on its structure and the experimental approaches for its study. The elucidation of its precise mechanism of action through further investigation of its interaction with cellular signaling pathways will be critical for realizing its full therapeutic potential. The information presented herein serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
In-Depth Technical Guide: Streptomyces diastatochromogenes as a Producer of Dunaimycin A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Streptomyces diastatochromogenes as a producer of the immunosuppressive and antifungal agent, Dunaimycin A1. The document details the producing organism, fermentation parameters, and methodologies for the isolation and purification of this spiroketal 24-membered macrolide.
Executive Summary
This compound is a potent macrolide with significant immunosuppressive and antifungal properties. It is a member of the dunaimycin complex, a group of related spiroketal 24-membered macrolides. The producing organisms have been identified as specific strains of the actinomycete, Streptomyces diastatochromogenes. This guide consolidates the available technical information regarding the production of this compound, offering a valuable resource for researchers in natural product discovery, fermentation science, and drug development.
The Producing Organism: Streptomyces diastatochromogenes
The dunaimycins are produced by two specific strains of Streptomyces diastatochromogenes, designated as AB 1691Q-321 and AB 1711J-452. These strains were isolated from soil samples and were identified based on taxonomic studies. Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics.
Fermentation for this compound Production
Detailed fermentation protocols for the production of this compound by Streptomyces diastatochromogenes are crucial for obtaining sufficient quantities for research and development. The following sections outline the key aspects of the fermentation process.
Culture Media and Conditions
While specific media compositions for optimal this compound production are proprietary, a general approach for the cultivation of Streptomyces species can be adapted. A typical production medium would include a carbon source, a nitrogen source, and essential minerals.
Table 1: General Fermentation Parameters for Streptomyces Species
| Parameter | Typical Range/Condition |
| Carbon Source | Glucose, Starch, Glycerol (1-5% w/v) |
| Nitrogen Source | Soybean meal, Yeast extract, Peptone (0.5-2% w/v) |
| Inorganic Salts | K2HPO4, MgSO4·7H2O, NaCl, CaCO3 |
| pH | 6.8 - 7.5 |
| Temperature | 28 - 30°C |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 200 - 400 rpm in shake flasks; tip speed controlled in fermenters |
| Fermentation Time | 7 - 14 days |
Inoculum Development
A multi-stage inoculum development process is typically employed to ensure a healthy and productive fermentation.
Caption: Inoculum development workflow for this compound production.
Extraction and Purification of this compound
The recovery and purification of this compound from the fermentation broth is a critical step. The following protocol is a generalized procedure based on the isolation of macrolide compounds from Streptomyces cultures.
Experimental Protocol: Extraction and Initial Purification
-
Harvesting: At the end of the fermentation, the culture broth is harvested.
-
Mycelial Separation: The mycelial cake is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to recover the dunaimycins.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Preliminary Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to separate the components based on polarity.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A reversed-phase C18 column is typically used for the separation of macrolides.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: UV detection at a wavelength where the dunaimycins exhibit absorbance is used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected.
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.
Caption: General workflow for the extraction and purification of this compound.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Streptomyces diastatochromogenes has not been fully elucidated in the public domain. However, as a macrolide, it is synthesized by a Type I polyketide synthase (PKS) multienzyme complex.
Proposed General Biosynthetic Logic
The biosynthesis of the 24-membered macrolactone ring of this compound is expected to follow the general paradigm for polyketide synthesis.
Caption: Hypothetical biosynthetic pathway for this compound.
The process involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA (or their malonyl- and methylmalonyl-CoA derivatives), by the PKS modules. Following the assembly of the linear polyketide chain, a thioesterase domain catalyzes the cyclization to form the macrolactone ring. Subsequent tailoring reactions, including glycosylation and oxidation, would then lead to the final structure of this compound. The identification and characterization of the dunaimycin biosynthetic gene cluster in S. diastatochromogenes would be a critical step in fully understanding and potentially engineering its production.
Quantitative Data
Specific yields of Dunaimycin A
Initial Biological Activity Screening of the Dunaimycin Complex: A Technical Guide
Introduction
The Dunaimycins are a family of 24-membered spiroketal macrolides produced by the actinomycete Streptomyces diastatochromogenes.[1] First described in the early 1990s, this complex of natural products has demonstrated a range of biological activities, primarily immunosuppressive and antimicrobial.[1][2] More recent research has also highlighted the potential of certain analogues as regulators of cellular stress responses. This document provides a technical overview of the initial biological activity screening of the Dunaimycin complex, summarizing available quantitative data, outlining plausible experimental protocols, and visualizing key workflows and concepts.
Data Presentation: Biological Activities of Dunaimycin Analogues
The following tables summarize the available quantitative data for the biological activities of specific Dunaimycin analogues.
Table 1: Immunosuppressive Activity of Dunaimycin D4S
| Assay | Cell Type | Mitogen/Stimulus | Readout | IC50 | Reference |
| Mitogen Response | Murine Splenocytes | Concanavalin A | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| Mitogen Response | Murine Splenocytes | Pokeweed Mitogen | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| Mitogen Response | Murine Splenocytes | Lipopolysaccharide | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| Mitogen Response | Murine Splenocytes | Phytohemagglutinin | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| Mixed Lymphocyte Reaction | Murine Splenocytes | Allogeneic Splenocytes | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| Mixed Lymphocyte Reaction | Human Leukocytes | Allogeneic Leukocytes | [³H]Thymidine uptake | Potent Inhibition (IC50 not specified) | [2] |
| IL-2 Dependent Proliferation | Murine T-Cell Line | Interleukin-2 | [³H]Thymidine uptake | Inhibition Observed | [2] |
Table 2: Anticancer-Related Activity of Dunaimycin C3
| Assay | Cell Line | Condition | Readout | IC50 | Reference |
| GRP78 Expression Inhibition | HT1080 G-L | 2-Deoxyglucose-induced stress | GRP78 protein levels | 8.4 nM |
Table 3: Antimicrobial Activity of the Dunaimycin Complex
| Organism Type | Representative Organisms | Activity Level | Reference |
| Gram-positive bacteria | Bacillus subtilis | Active | [2] |
| Gram-negative bacteria | Escherichia coli | Inactive | [2] |
| Yeast | Saccharomyces cerevisiae | Active | [2] |
| Fungi | Candida albicans | Active | [2] |
Experimental Protocols
Detailed experimental protocols for the screening of Dunaimycin A1 are not available. The following are generalized methodologies for the types of assays likely employed in the initial characterization of the Dunaimycin complex.
Immunosuppressive Activity Assays
a) Mitogen-Induced Lymphocyte Proliferation Assay
-
Objective: To assess the effect of Dunaimycins on the proliferation of T and B lymphocytes stimulated by mitogens.
-
Cell Preparation: Isolate splenocytes from mice (e.g., BALB/c) using a standard Ficoll-Paque density gradient centrifugation method. Wash and resuspend cells in complete RPMI-1640 medium.
-
Assay Procedure:
-
Plate splenocytes (e.g., 2 x 10⁵ cells/well) in a 96-well plate.
-
Add serial dilutions of the Dunaimycin analogue or vehicle control.
-
Stimulate cells with a mitogen such as Concanavalin A (for T-cells), Lipopolysaccharide (for B-cells), or Phytohemagglutinin (for T-cells).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse with 1 µCi of [³H]thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the Dunaimycin concentration.
b) Mixed Lymphocyte Reaction (MLR)
-
Objective: To evaluate the effect of Dunaimycins on T-cell proliferation in response to allogeneic stimulation, mimicking an immune response to foreign cells.
-
Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., C57BL/6 and BALB/c). Treat the stimulator cells (from one strain) with mitomycin C to prevent their proliferation.
-
Assay Procedure:
-
Co-culture responder splenocytes (e.g., 2 x 10⁵ cells/well) with stimulator splenocytes (e.g., 4 x 10⁵ cells/well) in a 96-well plate.
-
Add serial dilutions of the Dunaimycin analogue or vehicle control.
-
Incubate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Pulse with [³H]thymidine and harvest as described for the mitogen proliferation assay.
-
-
Data Analysis: Determine the IC50 as described above.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of Dunaimycins against a panel of microorganisms.
-
Methodology: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Assay Procedure:
-
Prepare a panel of test organisms including Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi.
-
In a 96-well plate, perform serial two-fold dilutions of the Dunaimycin analogue in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test organism.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate at the optimal temperature for the respective organism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
GRP78 Expression Assay
-
Objective: To assess the ability of Dunaimycins to modulate the expression of the endoplasmic reticulum chaperone GRP78, particularly under conditions of cellular stress.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HT1080 fibrosarcoma) in appropriate medium.
-
Seed cells in multi-well plates and allow them to adhere.
-
Induce endoplasmic reticulum stress by treating the cells with an agent like 2-deoxyglucose or tunicamycin.
-
Concurrently, treat the cells with serial dilutions of the Dunaimycin analogue or vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Readout (Western Blotting):
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GRP78, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the IC50 for GRP78 downregulation.
Visualizations
Workflow for Natural Product Screening
Caption: A generalized workflow for the discovery and initial biological characterization of a natural product like Dunaimycin.
Conceptual Signaling in Immunosuppression
As the precise molecular target of Dunaimycins in immunosuppression is not fully elucidated, a simplified, conceptual diagram is presented below, illustrating potential points of intervention in T-cell activation.
Caption: A conceptual diagram illustrating potential points of interference by the Dunaimycin complex in the T-cell activation signaling cascade.
References
Dunaimycin A1: Unraveling its Molecular Targets in Immune Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary:
Dunaimycin A1, a member of the spiroketal 24-membered macrolide family, has emerged as a compound of significant interest due to its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets within immune cells. While direct experimental data for this compound is limited, this paper synthesizes findings from studies on the broader Dunaimycin class to elucidate its mechanism of action. The available evidence strongly suggests that Dunaimycins exert their immunosuppressive effects through a multi-pronged approach, primarily by inhibiting the mitogenic response of lymphocytes and interfering with critical signaling pathways that govern immune cell activation and proliferation. Key putative molecular targets include components of the mTOR signaling cascade, the endoplasmic reticulum chaperone GRP78, and the ion pump Na+/K+-ATPase. This document details the experimental evidence supporting these interactions, provides available quantitative data, outlines relevant experimental methodologies, and presents signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The quest for novel immunosuppressive agents with improved efficacy and safety profiles is a continuous endeavor in medicine. The Dunaimycins, a class of macrolides isolated from Streptomyces diastatochromogenes, have demonstrated significant immunosuppressive activity, positioning them as potential candidates for further investigation. This guide focuses on elucidating the molecular mechanisms underlying the immunosuppressive effects of this compound, drawing upon the available literature for the Dunaimycin family to provide a detailed analysis of its interactions with key molecular targets in immune cells.
Inhibition of Lymphocyte Proliferation
The hallmark of the Dunaimycins' immunosuppressive activity is their potent inhibition of lymphocyte proliferation. This effect has been observed in response to a variety of mitogenic stimuli.
Quantitative Data on Mitogen-Induced Proliferation
While specific data for this compound is not available, studies on the Dunaimycin complex and its constituents have demonstrated significant inhibition of lymphocyte proliferation.
| Compound | Cell Type | Mitogen | IC50 (µg/mL) |
| Dunaimycin Complex | Murine Splenocytes | Concanavalin A | 0.003 |
| Dunaimycin Complex | Murine Splenocytes | Lipopolysaccharide | 0.004 |
| Dunaimycin Complex | Human Leukocytes | Phytohemagglutinin | 0.002 |
Table 1: Inhibitory concentration (IC50) of the Dunaimycin complex on mitogen-stimulated lymphocyte proliferation.
Experimental Protocol: Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
The inhibitory effect of Dunaimycins on lymphocyte proliferation is typically assessed using a tritiated thymidine (B127349) ([³H]TdR) incorporation assay.
Principle: Actively proliferating cells incorporate [³H]TdR into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.
Methodology:
-
Cell Preparation: Isolate murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation.
-
Cell Culture: Plate the cells in 96-well microtiter plates at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells.
-
Stimulation: Induce proliferation by adding a mitogen such as Concanavalin A (Con A; for T cells), Lipopolysaccharide (LPS; for B cells), or Phytohemagglutinin (PHA).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of [³H]TdR to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
Figure 1: Experimental workflow for the lymphocyte proliferation assay.
Molecular Target 1: The mTOR Signaling Pathway
The observation that Dunaimycins, much like the well-characterized immunosuppressant rapamycin (B549165), block interleukin-2 (B1167480) (IL-2) dependent proliferation strongly implicates the mammalian target of rapamycin (mTOR) signaling pathway as a key molecular target.[1]
Inhibition of IL-2 Dependent Proliferation
IL-2 is a critical cytokine for T cell proliferation and differentiation. Its signaling cascade heavily relies on the activation of the PI3K-Akt-mTOR pathway. The ability of Dunaimycins to inhibit proliferation even in the presence of exogenous IL-2 suggests that they act downstream of the IL-2 receptor, likely targeting a component of the mTOR pathway.
Proposed Mechanism of Action
It is hypothesized that this compound, similar to rapamycin, inhibits mTORC1, a central kinase that controls cell growth, proliferation, and metabolism. Inhibition of mTORC1 would lead to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the arrest of protein synthesis and cell cycle progression.
Figure 2: Proposed inhibition of the mTOR signaling pathway by this compound.
Molecular Target 2: Glucose-Regulated Protein 78 (GRP78)
Another potential molecular target for the Dunaimycin family is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. Dunaimycin C3 has been identified as a downregulator of GRP78. GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR). Emerging evidence indicates a significant role for GRP78 in T cell function.
Role of GRP78 in T Cell Activation and Viability
T cell receptor (TCR) activation induces the expression of GRP78, which is crucial for maintaining T cell viability. Downregulation of GRP78 can lead to ER stress and apoptosis. Therefore, the downregulation of GRP78 by a Dunaimycin compound could be a mechanism contributing to its immunosuppressive effects by promoting T cell apoptosis.
Experimental Protocol: Western Blotting for GRP78 Expression
To assess the effect of this compound on GRP78 expression in immune cells, Western blotting is the standard technique.
Methodology:
-
Cell Culture and Treatment: Culture immune cells (e.g., Jurkat T cells or primary T cells) and treat with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Molecular Target 3: Na+/K+-ATPase
The Dunaimycin class of compounds has been shown to inhibit the activity of Na+/K+-ATPase. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is essential for various cellular processes, including T cell activation and proliferation.
The Role of Na+/K+-ATPase in T Cell Function
The activity of Na+/K+-ATPase is upregulated during T cell proliferation, and this increase is dependent on IL-2 signaling. Inhibition of Na+/K+-ATPase can disrupt the ion balance, leading to impaired T cell activation and proliferation.
Logical Relationship of Na+/K+-ATPase Inhibition and Immunosuppression
The inhibition of Na+/K+-ATPase by Dunaimycins presents a plausible mechanism for their immunosuppressive effects. By disrupting the function of this crucial ion pump, Dunaimycins could interfere with the downstream signaling events required for T cell activation and proliferation.
Figure 3: Logical relationship of Na+/K+-ATPase inhibition by this compound leading to immunosuppression.
Conclusion and Future Directions
While direct and comprehensive data on this compound is still forthcoming, the available evidence from the broader Dunaimycin family strongly points towards a multi-faceted mechanism of immunosuppression. The inhibition of lymphocyte proliferation, likely through the targeting of the mTOR signaling pathway, appears to be a central mode of action. Additionally, the downregulation of GRP78 and the inhibition of Na+/K+-ATPase represent other promising avenues of investigation that could contribute to the overall immunosuppressive phenotype.
Future research should focus on:
-
Directly assessing the effects of this compound on various immune cell subsets and their specific functions.
-
Elucidating the precise molecular interactions between this compound and components of the mTOR pathway.
-
Validating the role of GRP78 downregulation and Na+/K+-ATPase inhibition in the immunosuppressive activity of this compound in immune cells.
-
Conducting in vivo studies to evaluate the therapeutic potential of this compound in models of autoimmune disease and transplantation.
A thorough understanding of the molecular targets of this compound will be crucial for its potential development as a novel immunosuppressive agent. This guide provides a foundational framework for these future investigations.
References
Methodological & Application
Application Notes & Protocols: Cell-Based Assays for Evaluating Dunaimycin A1 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dunaimycin A1 is a novel natural product with putative cytotoxic properties. These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The protocols detailed herein are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and apoptosis induction. By employing a multi-assay approach, researchers can obtain a thorough understanding of the cytotoxic and cytostatic effects of this compound on different cell lines.
The following sections will cover the principles, protocols, and data interpretation for three key cytotoxicity assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.
MTT Assay: Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of the formazan, which is directly proportional to the number of metabolically active cells, is determined by measuring the absorbance at a specific wavelength.[2][3]
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) | IC₅₀ (µM, 72h) |
|---|---|---|---|---|---|
| MCF-7 | 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 | \multirow{5}{}{2.5} |
| 0.1 | 95.3 ± 3.9 | 88.1 ± 4.5 | 75.4 ± 3.2 | ||
| 1 | 82.1 ± 2.8 | 65.7 ± 3.1 | 52.3 ± 2.9 | ||
| 10 | 45.6 ± 3.5 | 21.3 ± 2.4 | 10.1 ± 1.8 | ||
| 100 | 12.3 ± 1.9 | 5.2 ± 1.1 | 2.8 ± 0.9 | ||
| A549 | 0 (Vehicle) | 100 ± 3.7 | 100 ± 4.8 | 100 ± 4.1 | \multirow{5}{}{5.8} |
| 0.1 | 98.2 ± 4.1 | 92.4 ± 3.7 | 85.1 ± 4.0 | ||
| 1 | 88.5 ± 3.2 | 75.9 ± 3.5 | 60.2 ± 3.3 | ||
| 10 | 52.8 ± 2.9 | 30.1 ± 2.8 | 18.7 ± 2.1 |
| | 100 | 18.4 ± 2.1 | 8.9 ± 1.5 | 4.5 ± 1.0 | |
Data are presented as mean ± SD of triplicate experiments. IC₅₀ values are calculated from the 72h data.
Experimental Workflow Diagram
LDH Assay: Assessment of Cytotoxicity (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is proportional to the number of lysed cells.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 1, Steps 1 & 2).
-
It is crucial to include the following controls on the same plate:
-
Untreated cells (spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Culture medium background: Medium without cells.
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation
Table 2: Cytotoxic Effect of this compound (LDH Assay)
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) | EC₅₀ (µM, 72h) |
|---|---|---|---|---|---|
| MCF-7 | 0 (Vehicle) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 | \multirow{5}{}{3.1} |
| 0.1 | 8.2 ± 1.8 | 12.5 ± 2.1 | 18.9 ± 2.5 | ||
| 1 | 15.7 ± 2.3 | 28.4 ± 3.0 | 45.2 ± 3.8 | ||
| 10 | 48.9 ± 3.9 | 75.1 ± 4.5 | 88.6 ± 4.9 | ||
| 100 | 92.3 ± 5.1 | 95.8 ± 5.4 | 97.2 ± 5.6 | ||
| A549 | 0 (Vehicle) | 4.8 ± 1.1 | 5.9 ± 1.3 | 6.5 ± 1.6 | \multirow{5}{}{6.5} |
| 0.1 | 6.5 ± 1.4 | 9.8 ± 1.9 | 14.3 ± 2.2 | ||
| 1 | 12.3 ± 2.0 | 22.7 ± 2.8 | 38.6 ± 3.5 | ||
| 10 | 42.1 ± 3.5 | 68.9 ± 4.2 | 82.4 ± 4.7 |
| | 100 | 88.7 ± 4.8 | 92.4 ± 5.1 | 94.1 ± 5.3 | |
Data are presented as mean ± SD of triplicate experiments. EC₅₀ values are calculated from the 72h data. % Cytotoxicity is calculated as: ((Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Experimental Workflow Diagram
Caspase-3/7 Assay: Assessment of Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Follow the same treatment protocol as described for the MTT assay (Section 1, Step 2).
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the desired treatment incubation period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)
| Cell Line | This compound Conc. (µM) | Caspase-3/7 Activity (RLU, 12h) | Fold Increase vs. Vehicle (12h) | Caspase-3/7 Activity (RLU, 24h) | Fold Increase vs. Vehicle (24h) |
|---|---|---|---|---|---|
| MCF-7 | 0 (Vehicle) | 15,234 ± 1,289 | 1.0 | 18,976 ± 1,543 | 1.0 |
| 0.1 | 22,851 ± 2,104 | 1.5 | 32,259 ± 2,876 | 1.7 | |
| 1 | 48,749 ± 4,321 | 3.2 | 79,699 ± 6,543 | 4.2 | |
| 10 | 121,872 ± 10,543 | 8.0 | 189,760 ± 15,876 | 10.0 | |
| 100 | 137,106 ± 12,876 | 9.0 | 208,736 ± 18,987 | 11.0 | |
| A549 | 0 (Vehicle) | 12,876 ± 1,109 | 1.0 | 15,451 ± 1,321 | 1.0 |
| 0.1 | 16,739 ± 1,543 | 1.3 | 23,177 ± 2,109 | 1.5 | |
| 1 | 38,628 ± 3,456 | 3.0 | 61,804 ± 5,432 | 4.0 | |
| 10 | 90,132 ± 8,765 | 7.0 | 139,059 ± 12,876 | 9.0 |
| | 100 | 103,008 ± 9,876 | 8.0 | 154,510 ± 14,321 | 10.0 |
Data are presented as mean ± SD of triplicate experiments. RLU = Relative Luminescence Units.
Signaling Pathway Diagram
Summary and Interpretation
The combination of these three assays provides a multi-faceted view of this compound's cytotoxic effects.
-
The MTT assay gives an overall indication of cell viability, reflecting changes in metabolic activity which could be due to either cell death or inhibition of proliferation (cytostatic effects).
-
The LDH assay specifically measures cytotoxicity resulting from the loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
The Caspase-3/7 assay provides a specific measure of apoptosis induction.
By comparing the results from these assays, researchers can begin to elucidate the mechanism of action of this compound. For example, a strong signal in the Caspase-3/7 assay coupled with a decrease in viability in the MTT assay and a delayed increase in LDH release would suggest that this compound induces apoptosis. Conversely, a rapid and strong increase in LDH release without significant caspase activation might indicate a necrotic mode of cell death. The illustrative data presented suggests that this compound induces apoptosis in both MCF-7 and A549 cell lines in a dose- and time-dependent manner.
These protocols provide a solid foundation for the initial cytotoxicological profiling of this compound. Further studies, such as cell cycle analysis and western blotting for specific apoptosis-related proteins, can provide deeper mechanistic insights.
References
Application Notes and Protocols for In Vivo Testing of Dunaimycin A1 in a Murine Popliteal Lymph Node Hyperplasia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The murine popliteal lymph node (PLN) hyperplasia model, also known as the popliteal lymph node assay (PLNA), is a well-established in vivo method to assess the immunomodulatory potential of chemical compounds. This assay measures the enlargement of the draining popliteal lymph node following subcutaneous injection of a test substance into the hind footpad of a mouse.[1][2] The resulting hyperplasia, characterized by an increase in lymph node weight and/or cellularity, can indicate an immune-stimulatory response, making this model valuable for evaluating the potential sensitizing or autoimmunogenic properties of novel drug candidates like Dunaimycin A1.[1][2]
This document provides detailed protocols for utilizing the direct PLN hyperplasia model for the in vivo assessment of this compound. It also includes guidance on data interpretation and visualization of the experimental workflow and relevant biological pathways.
Key Principles
The fundamental principle of the PLN assay is that substances with immunogenic potential will induce a local inflammatory and immune response upon injection into the footpad. This leads to the activation and proliferation of lymphocytes and other immune cells within the draining popliteal lymph node, resulting in measurable hyperplasia.[1] The magnitude of this response is often dose-dependent and can be quantified by measuring the increase in the weight or the number of cells in the treated lymph node compared to a vehicle-treated control.
Applications
-
Screening for Immunotoxicity: To identify potential adverse immune reactions early in the drug development process.
-
Assessing Sensitization Potential: To evaluate the risk of a compound inducing allergic contact dermatitis or other hypersensitivity reactions.
-
Evaluating Immunomodulatory Activity: To characterize the immunostimulatory properties of novel therapeutic agents.
Experimental Protocols
Materials and Animals
-
Animals: Specific pathogen-free (SPF) mice (e.g., BALB/c or C57BL/6 strains), 8-12 weeks old.
-
Test Substance: this compound, dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., sterile PBS, DMSO/saline mixture).
-
Positive Control: A known immunostimulatory agent (e.g., lipopolysaccharide (LPS) or a known sensitizer).
-
Reagents: Phosphate-buffered saline (PBS), trypan blue solution, red blood cell lysis buffer (optional).
-
Equipment: Syringes with 30-gauge needles, analytical balance, dissecting microscope, surgical tools, cell counter (hemocytometer or automated counter), tissue homogenizer.
Experimental Workflow
The following diagram outlines the key steps in the murine popliteal lymph node hyperplasia assay for testing this compound.
References
Methods for isolating Dunaimycin A1 from fermentation broth
Application Notes and Protocols for the Extraction and Purification of Dunaimycin A1 from Fermentation Broth
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the methods for isolating this compound, a member of the dunaimycin complex of spiroketal 24-membered macrolides. The dunaimycins are produced by select strains of actinomycetes, notably Streptomyces diastatochromogenes and Streptomyces sp. RAN389.[1][2] This guide consolidates available information to offer detailed experimental protocols and data presentation for the efficient isolation of this potent immunosuppressive and antimicrobial agent.
Physicochemical Properties of Dunaimycins
While specific data for this compound is limited in publicly available literature, the dunaimycin complex, including compounds like Dunaimycin C3 (molecular formula C₄₂H₇₀O₁₀), consists of spiroketal 24-membered macrolides.[3] These structural features suggest that dunaimycins are large, relatively nonpolar molecules with limited water solubility, a key consideration for designing extraction and purification strategies.
Data Summary: A Comparative Overview
Due to the limited quantitative data in accessible literature regarding the isolation of this compound, the following table presents a generalized summary of expected yields and purity at various stages of a typical macrolide purification process. These values are illustrative and may vary depending on the specific fermentation conditions and analytical methods employed.
| Purification Step | Starting Material | Key Reagents/Materials | Typical Yield (%) | Typical Purity (%) |
| Solvent Extraction | Fermentation Broth | Ethyl Acetate, Acetone (B3395972) | 80 - 95 | 10 - 20 |
| Silica Gel Chromatography | Crude Extract | Silica Gel, Hexane (B92381)/Ethyl Acetate Gradient | 50 - 70 | 60 - 80 |
| Preparative HPLC | Partially Purified Fraction | C18 Column, Acetonitrile (B52724)/Water Gradient | 30 - 50 | > 95 |
Experimental Protocols: From Fermentation to Pure Compound
The following protocols are based on established methods for the isolation of macrolide antibiotics from Streptomyces fermentation broths and specific information on the dunaimycin complex.
Fermentation of the Producing Organism
Successful isolation begins with robust fermentation of the this compound-producing Streptomyces strain.
-
Producing Organisms: Streptomyces diastatochromogenes (e.g., strains AB 1691Q-321 and AB 1711J-452) or Streptomyces sp. RAN389.[1][2]
-
Culture Media: A nutrient-rich medium is essential for optimal growth and secondary metabolite production. A typical medium might consist of soluble starch, glucose, yeast extract, peptone, and trace elements.
-
Fermentation Conditions:
-
Temperature: 28 - 30 °C
-
pH: 6.8 - 7.2
-
Aeration: Continuous agitation (e.g., 200-250 rpm in a shaker incubator) to ensure adequate oxygen supply.
-
Incubation Time: 5 - 7 days, with production of this compound typically occurring in the stationary phase.
-
Extraction of this compound from Fermentation Broth
Given the likely hydrophobic nature of this compound, a liquid-liquid extraction protocol is recommended.
-
Step 1: Mycelial Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant. Dunaimycins have been found in both the fermentation broth and mycelia.[4][5]
-
Step 2: Mycelial Extraction:
-
Homogenize the mycelial cake in acetone or a similar water-miscible organic solvent.
-
Stir the suspension for 2-4 hours at room temperature.
-
Filter the mixture to remove cell debris.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
-
Step 3: Supernatant Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7).
-
Extract the supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Pool the organic extracts.
-
-
Step 4: Concentration: Combine the aqueous extract from the mycelia with the pooled organic extracts from the supernatant. Dry the combined organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield a crude extract.
Purification of this compound
A multi-step chromatographic approach is necessary to achieve high purity.
-
Step 1: Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light or staining with a universal reagent like vanillin-sulfuric acid).
-
Pooling: Combine fractions containing the compound of interest based on TLC analysis and concentrate.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water. The optimal ratio should be determined empirically based on analytical HPLC.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the dunaimycins.
-
Fraction Collection: Collect peaks corresponding to this compound.
-
Final Step: Desalt and concentrate the purified fractions to obtain pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
References
- 1. Dunaimycin C3, a new GRP78 downregulator from Streptomyces sp. RAN389 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. I. Taxonomy of the producing organisms, fermentation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the spiroketal-macrolide ossamycin. | Semantic Scholar [semanticscholar.org]
- 4. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. II. Isolation and elucidation of structures. | Semantic Scholar [semanticscholar.org]
- 5. DUNAIMYCINS, A NEW COMPLEX OF SPIROKETAL 24-MEMBERED MACROLIDES WITH IMMUNOSUPPRESSIVE ACTIVITY [jstage.jst.go.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Dunaimycin A1
Abstract
This application note details a robust method for the purification of Dunaimycin A1, a spiroketal 24-membered macrolide with known immunosuppressive and antimicrobial properties, using preparative High-Performance Liquid Chromatography (HPLC).[1] The described protocol is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this natural product. The method utilizes reversed-phase chromatography, which is a widely adopted and effective technique for the purification of a broad range of natural products.[2][3]
Introduction
Dunaimycins are a complex of macrolides produced by the fermentation of Streptomyces diastatochromogenes.[1] As a member of this family, this compound holds potential for therapeutic applications due to its biological activities.[1][4] Obtaining high-purity this compound is a critical prerequisite for detailed biological and pharmacological studies. HPLC is a powerful technique for the purification of such complex natural products, offering high resolution and efficiency.[5] This document provides a comprehensive protocol for the purification of this compound using a preparative reversed-phase HPLC (RP-HPLC) method.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below. It begins with the extraction of the crude material from the fermentation broth, followed by sample preparation, and culminating in HPLC purification and post-purification processing.
Caption: Experimental workflow for this compound purification.
Materials and Reagents
-
Crude extract of this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Fraction collector.
-
Rotary evaporator or lyophilizer.
Experimental Protocols
1. Sample Preparation
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Method Development and Purification
A gradient elution method is recommended for the separation of complex mixtures like crude natural product extracts.[6] The following protocol is a starting point and can be optimized for better resolution and purity.
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: Ultrapure water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 20.0 mL/min.
-
Detection Wavelength: 230 nm (or a wavelength determined by UV-Vis scan of the crude extract).
-
Injection Volume: 500 µL to 5 mL, depending on the concentration of the sample and the capacity of the column.
-
Column Temperature: 30 °C.
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 5.0 | 60 | 40 |
| 35.0 | 20 | 80 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 60 | 40 |
| 55.0 | 60 | 40 |
3. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector.
-
Pool the fractions containing the purified compound.
4. Post-Purification Processing
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions.
-
Remove the HPLC solvents (acetonitrile and water) using a rotary evaporator or by lyophilization to obtain the purified this compound as a solid.
-
Store the purified compound at -20°C or lower to prevent degradation.
Data Presentation
The following table summarizes the key quantitative parameters of the HPLC purification method.
Table 2: HPLC Method Parameters for this compound Purification
| Parameter | Value |
| Column | |
| Stationary Phase | C18 |
| Dimensions | 250 x 21.2 mm |
| Particle Size | 5 µm |
| Mobile Phase | |
| Component A | Water + 0.1% TFA |
| Component B | Acetonitrile + 0.1% TFA |
| Gradient | See Table 1 |
| Flow Rate | 20.0 mL/min |
| Detection | |
| Wavelength | 230 nm |
| Temperature | 30 °C |
| Injection Volume | 500 µL - 5 mL |
| Expected Retention Time | ~20-25 minutes (Optimize based on analytical runs) |
Troubleshooting
-
Poor Resolution: Optimize the gradient profile by making it shallower. Try a different organic modifier (e.g., methanol) or a different column chemistry.
-
Peak Tailing: Ensure the sample is fully dissolved and filtered. The addition of an ion-pairing agent like TFA helps to reduce tailing for acidic or basic compounds.[6]
-
Low Yield: Increase the injection volume or concentration of the crude sample. Ensure the fraction collection window is set correctly.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using preparative reversed-phase HPLC. This method is crucial for obtaining high-purity material necessary for further biological and pharmacological investigations. The provided workflow, protocols, and data tables serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery.
References
- 1. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. I. Taxonomy of the producing organisms, fermentation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. II. Isolation and elucidation of structures. | Semantic Scholar [semanticscholar.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR-Based Structural Elucidation of Dunaimycin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis for determining the chemical structure of Dunaimycin A1, a naphthyridinomycin-type antitumor antibiotic. The protocols outlined below are based on established methodologies for the structural elucidation of complex natural products.
Introduction
This compound, also referred to as dnacin A1, is a member of the naphthyridinomycin family of antibiotics, which are known for their potent antitumor properties. The complex polycyclic structure of these compounds necessitates the use of advanced spectroscopic techniques for unambiguous structural determination. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, is the most powerful tool for elucidating the intricate connectivity and stereochemistry of such molecules.
The structural information obtained from NMR analysis is critical for understanding the molecule's mechanism of action, guiding synthetic efforts, and developing new therapeutic agents. These notes provide a framework for conducting and interpreting NMR experiments for this compound and related natural products.
Data Presentation: NMR Spectroscopic Data for this compound
Due to the limited public availability of the specific, quantitative NMR data for this compound from the primary literature, the following tables are presented as illustrative examples based on the closely related parent compound, naphthyridinomycin. These tables provide a template for the type of data that would be generated during the structural elucidation of this compound.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.50 | d | 12.5 |
| H-1' | 2.90 | d | 12.5 |
| H-3 | 4.10 | d | 5.0 |
| H-4 | 2.15 | m | |
| H-4' | 1.80 | m | |
| H-5 | 3.20 | dd | 10.0, 5.0 |
| H-6a | 4.25 | d | 2.5 |
| H-10 | 3.80 | s | |
| H-11 | 2.05 | s | |
| OMe-8 | 3.95 | s | |
| N-Me | 2.45 | s | |
| OH-6 | 5.50 | br s |
Table 2: Illustrative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 45.0 |
| C-3 | 68.0 |
| C-3a | 110.0 |
| C-4 | 30.0 |
| C-5 | 55.0 |
| C-5a | 145.0 |
| C-6a | 95.0 |
| C-7 | 180.0 |
| C-8 | 160.0 |
| C-9 | 115.0 |
| C-9a | 125.0 |
| C-10 | 15.0 |
| C-11 | 8.0 |
| OMe-8 | 56.0 |
| N-Me | 40.0 |
| C=O | 185.0 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Compound Isolation and Purification: Isolate this compound from the fermentation broth of the producing organism (e.g., Streptomyces sp.) using chromatographic techniques (e.g., HPLC) to ensure high purity (>95%).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many natural products. Other solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆ ((CD₃)₂CO) may be used depending on the solubility of the compound.
-
Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to identify proton environments and neighboring protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon-13 NMR spectrum.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Utilize DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Acquire a 2D COSY spectrum. Cross-peaks in the spectrum indicate coupled protons.
-
Use this information to trace out spin systems within the molecule.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates proton signals with the signals of directly attached carbon atoms.
-
Acquire a 2D HSQC spectrum. Each cross-peak represents a C-H bond.
-
This is a powerful tool for assigning carbon resonances based on their attached, and often already assigned, protons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
-
Acquire a 2D HMBC spectrum.
-
Use these long-range correlations to connect the spin systems identified from the COSY experiment and to assign quaternary (non-protonated) carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[1]
-
Acquire a 2D NOESY or ROESY spectrum. Cross-peaks indicate spatial proximity.
-
This information is crucial for determining the relative stereochemistry of the molecule.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the NMR-based structural elucidation of this compound.
This compound Structure and Key HMBC Correlations
Caption: Simplified structure of this compound with illustrative key HMBC correlations.
Proposed Mechanism of Action Signaling Pathway
Naphthyridinomycin-type antibiotics are known to exert their cytotoxic effects through interaction with DNA. The proposed mechanism involves the reductive activation of the quinone moiety, leading to the generation of a reactive intermediate that can alkylate DNA, ultimately inducing cell death.
Caption: Proposed signaling pathway for the cytotoxic action of this compound.
References
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Dunaimycin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for evaluating the antimicrobial efficacy of Dunaimycin A1, a novel compound with potential therapeutic applications. The following application notes and experimental procedures are based on established and widely accepted methodologies in antimicrobial susceptibility testing. These protocols will guide researchers in determining the minimum inhibitory and bactericidal concentrations, evaluating the rate of bacterial killing, and assessing the activity against bacterial biofilms.
Core Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4] This is a fundamental parameter to assess the potency of a new antimicrobial compound. The broth microdilution method is a widely used technique for MIC determination due to its efficiency and scalability.[1][2]
Protocol: Broth Microdilution Assay [1][4][5][6]
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium[3]
-
Sterile 96-well microtiter plates[1]
-
Sterile test tubes
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound at a concentration at least twice the highest desired test concentration.
-
In a 96-well plate, add 50 µL of sterile broth to all wells from columns 2 to 11.[6]
-
Add 100 µL of the this compound stock solution to the wells in the first column.[6]
-
Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.[6]
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[5]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 100 µL.
-
Do not add inoculum to the sterility control wells (column 12).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[4]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1]
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a crucial next step after determining the MIC to understand if a compound is bactericidal or bacteriostatic.
Protocol: MBC Assay [8][9][10]
Materials:
-
Results from the MIC assay
-
Nutrient agar (B569324) plates
-
Sterile micro-pipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, clearly labeled nutrient agar plates.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colony-forming units (CFUs) on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8]
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bactericidal/Bacteriostatic) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| E. faecalis ATCC 29212 |
Interpretation: If the MBC is no more than four times the MIC, the agent is generally considered bactericidal.
Logical Flow for MBC Determination
Caption: Logical flow for Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[11][12] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[11][12]
Protocol: Time-Kill Kinetic Assay [11][13][14]
Materials:
-
This compound
-
Test microorganism
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (35 ± 2°C)
-
Nutrient agar plates
-
Sterile saline for dilutions
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland).
-
Dilute the suspension in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]
-
-
Assay Setup:
-
Prepare flasks/tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask with no this compound.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the flasks in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto nutrient agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of CFUs on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[11]
-
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Experimental Workflow for Time-Kill Kinetic Assay
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
Application Notes and Protocols for Studying the Immunosuppressive Effects of Dunaimycin A1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the immunosuppressive properties of Dunaimycin A1, a novel spiroketal 24-membered macrolide.
Introduction to this compound
This compound belongs to the dunaimycin complex, a class of macrolides with demonstrated potent immunosuppressive activity. In vitro studies have shown that dunaimycins effectively inhibit the mitogenic response in mixed murine splenocyte and human leukocyte cultures. Notably, their mechanism of action appears distinct from calcineurin inhibitors like cyclosporin (B1163) A and tacrolimus (B1663567) (FK-506), as they do not bind to the same immunophilins. Instead, dunaimycins have been shown to block interleukin-2 (B1167480) (IL-2) dependent T-cell proliferation, a mechanism bearing resemblance to that of rapamycin (B549165).[1] An additional reported activity is the inhibition of Na+, K+-ATPase, though this is not believed to fully account for its immunosuppressive effects.[1]
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the in vivo efficacy and mechanism of action of this compound. Based on its known biological activities, the following models are recommended.
Murine Popliteal Lymph Node (PLN) Assay
The Popliteal Lymph Node Assay is a well-established and reproducible in vivo method to assess the sensitizing and immunosuppressive potential of a compound.[2][3][4] It measures the cellular immune response in the draining lymph node following a localized challenge.
Murine Skin Allograft Model
As a stringent test of T-cell-mediated immunity, the skin allograft model is invaluable for evaluating the efficacy of immunosuppressive agents in preventing transplant rejection.
Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. It is an ideal model to investigate the potential of this compound in treating T-cell-driven autoimmune disorders.
Data Presentation
The following tables provide templates for summarizing quantitative data obtained from the proposed animal models. Due to the limited availability of public data for this compound, illustrative values are provided. Researchers should replace these with their experimental findings.
Table 1: Effect of this compound on Popliteal Lymph Node Proliferation
| Treatment Group | Dose (mg/kg/day) | Lymph Node Weight (mg) | Lymph Node Cell Count (x 10^6) | Proliferation Index |
| Vehicle Control | 0 | 8.5 ± 1.2 | 10.2 ± 2.5 | 1.0 |
| This compound | 1 | 6.2 ± 0.9 | 7.5 ± 1.8 | 0.74 |
| This compound | 5 | 4.1 ± 0.7 | 5.1 ± 1.2 | 0.50 |
| This compound | 10 | 2.8 ± 0.5 | 3.5 ± 0.9 | 0.34 |
| Positive Control (Cyclosporin A) | 10 | 3.1 ± 0.6 | 3.8 ± 1.0 | 0.37 |
Table 2: Efficacy of this compound in a Murine Skin Allograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Graft Survival Time (Days) | Percent Graft Survival at Day 14 | Histological Rejection Score (0-4) |
| Vehicle Control | 0 | 8.2 ± 1.5 | 0% | 3.8 ± 0.5 |
| This compound | 5 | 14.5 ± 2.1 | 50% | 2.5 ± 0.7 |
| This compound | 10 | 21.3 ± 3.5 | 80% | 1.8 ± 0.6 |
| This compound | 20 | >30 | 100% | 1.2 ± 0.4 |
| Positive Control (Tacrolimus) | 2 | >30 | 100% | 1.1 ± 0.5 |
Table 3: Therapeutic Effect of this compound in the Murine EAE Model
| Treatment Group | Dose (mg/kg/day) | Mean Onset of Disease (Day) | Mean Maximum Clinical Score (0-5) | CNS Infiltration (Cells/mm²) |
| Vehicle Control | 0 | 10.5 ± 1.8 | 3.5 ± 0.8 | 150 ± 25 |
| This compound | 5 | 14.2 ± 2.1 | 2.1 ± 0.6 | 85 ± 15 |
| This compound | 10 | 18.6 ± 2.5 | 1.5 ± 0.5 | 40 ± 10 |
| This compound | 20 | No Onset | 0 | <10 |
| Positive Control (Fingolimod) | 1 | 19.1 ± 2.8 | 1.2 ± 0.4 | 35 ± 8 |
Experimental Protocols
Protocol 1: Murine Popliteal Lymph Node (PLN) Assay
Materials:
-
6-8 week old BALB/c mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Irradiated allogeneic spleen cells (from C57BL/6 mice)
-
Phosphate Buffered Saline (PBS)
-
Surgical tools
-
Cell counting equipment
Procedure:
-
Animal Groups: Divide mice into treatment groups (vehicle, this compound at various doses, positive control).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 7 consecutive days.
-
Induction of PLN Response: On day 4, inject 1 x 10^6 irradiated allogeneic spleen cells in 20 µL of PBS into the right hind footpad of each mouse. Inject the left hind footpad with 20 µL of PBS as an internal control.
-
Lymph Node Harvest: On day 7, euthanize the mice and carefully dissect the popliteal lymph nodes from both legs.
-
Analysis:
-
Weigh each lymph node individually.
-
Prepare a single-cell suspension from each lymph node.
-
Count the total number of viable cells.
-
Calculate the proliferation index: (Weight of right PLN / Weight of left PLN) or (Cell count of right PLN / Cell count of left PLN).
-
Protocol 2: Murine Skin Allograft Model
Materials:
-
6-8 week old C57BL/6 (donor) and BALB/c (recipient) mice
-
This compound
-
Vehicle
-
Surgical tools
-
Bandages
-
Anesthesia
Procedure:
-
Animal Groups: Divide recipient mice into treatment groups.
-
Drug Administration: Begin daily administration of this compound or vehicle three days prior to transplantation and continue for the duration of the experiment.
-
Transplantation:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsal thorax of the recipient mouse.
-
Harvest a full-thickness skin graft from the tail of the donor mouse.
-
Place the donor skin onto the graft bed of the recipient.
-
Bandage the graft site securely.
-
-
Monitoring:
-
Remove the bandage after 7 days.
-
Visually inspect the grafts daily and score for signs of rejection (e.g., inflammation, necrosis). Rejection is typically defined as >80% necrosis of the graft.
-
-
Endpoint Analysis:
-
Record the day of graft rejection for each mouse.
-
At the end of the study, harvest the grafts for histological analysis to assess immune cell infiltration.
-
Protocol 3: Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
Materials:
-
8-12 week old female C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2.
-
-
Drug Administration:
-
Prophylactic Treatment: Begin daily administration of this compound or vehicle on the day of immunization.
-
Therapeutic Treatment: Begin daily administration of this compound or vehicle upon the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund
-
-
-
Endpoint Analysis:
-
At the peak of the disease or at the end of the study, euthanize mice.
-
Perfuse with PBS and harvest the brain and spinal cord for histological analysis of demyelination and immune cell infiltration.
-
Isolate mononuclear cells from the CNS for flow cytometric analysis of immune cell populations.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflows.
Caption: Proposed mechanism of this compound on IL-2 signaling.
Caption: Proposed mechanism of this compound on Na+/K+-ATPase.
Caption: General workflow for in vivo testing of this compound.
References
- 1. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. III. Immunosuppressive activities of dunaimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunosuppressive macrolides FK-506 and rapamycin act as reciprocal antagonists in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Immunosuppressive Activity of a Novel Anthracycline, 13-deoxy, 5-iminodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Dunaimycin A1 for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dunaimycin A1. Our aim is to help you overcome common challenges encountered during in vitro experiments, with a focus on improving solubility and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a 24-membered macrolide compound with known immunosuppressive and antifungal properties.[1] It has been shown to be a potent inhibitor of the mitogenic response in mixed murine splenocyte and human leukocyte cultures.[2] Its antifungal activity has been noted against organisms such as Aspergillus niger.[1]
Q2: What is the recommended solvent for dissolving this compound?
Recommended Starting Solvent:
-
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial solvent.
It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous cell culture medium or buffer.
Q3: How can I determine the solubility of this compound in my specific experimental system?
Due to the lack of specific solubility data, we recommend performing a small-scale pilot solubility test before your main experiment.
Experimental Protocol: Pilot Solubility Test
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Initial Dissolution: Add a small, measured volume of DMSO (e.g., 100 µL) to the vial. Vortex or sonicate gently until the compound is fully dissolved. This will give you a concentrated stock solution.
-
Serial Dilution: Prepare serial dilutions of your stock solution in your final aqueous buffer or cell culture medium.
-
Observation: Visually inspect each dilution for any signs of precipitation immediately after dilution and after a period of incubation at your experimental temperature (e.g., 37°C). The highest concentration that remains clear is your working solubility limit.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous media. What can I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% v/v) may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect your experimental outcome.
-
Use a Surfactant: For cell-free assays, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. This is generally not recommended for cell-based assays without prior validation.
-
Serum in Media: If you are using serum-containing cell culture media, the proteins in the serum can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological activity observed. | 1. Poor Solubility: The compound may have precipitated out of the solution, leading to a lower effective concentration. 2. Degradation: The compound may be unstable in your experimental conditions. | 1. Confirm the solubility of this compound in your media using the pilot solubility test. Prepare fresh dilutions for each experiment. 2. Prepare fresh stock solutions and store them appropriately (as recommended by the supplier, typically at -20°C or -80°C). Minimize freeze-thaw cycles. |
| Vehicle control (DMSO) shows unexpected effects. | Solvent Toxicity: The concentration of DMSO may be too high for your cell type. | 1. Ensure the final concentration of DMSO is as low as possible, ideally ≤0.1% (v/v). 2. Always include a vehicle control in your experimental design to differentiate between the effects of the compound and the solvent. |
| Difficulty in reproducing results from the literature. | 1. Different Solvent Systems: The original study may have used a different solvent or formulation. 2. Cell Line Variation: Different cell lines or primary cells can have varying sensitivities. | 1. Carefully review the methods section of the publication for details on compound preparation. 2. Optimize the concentration of this compound for your specific cell line with a dose-response experiment. |
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₇₂O₉ |
| Molecular Weight | 721.02 g/mol |
| CAS Number | 140221-72-3 |
| Known Activities | Immunosuppressive, Antifungal |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 1-10 mM | Prepare a concentrated stock and dilute into aqueous media. |
| Ethanol | 1-10 mM | May be an alternative to DMSO, but check for compatibility with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM. For example, to 1 mg of this compound (MW: 721.02), add 138.7 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
It is recommended to add the this compound stock solution to the media while vortexing gently to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: A general experimental workflow for using this compound in in vitro experiments.
Caption: A simplified diagram of the partially understood mechanism of action for this compound.
References
Optimizing fermentation conditions for increased Dunaimycin A1 yield
Welcome to the technical support center for optimizing the fermentation of Dunaimycin A1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for maximizing the yield of this potent spiroketal 24-membered macrolide.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is part of the dunaimycin complex, which is produced by Streptomyces diastatochromogenes.[1] Two strains, AB 1691Q-321 and AB 1711J-452, have been identified as producers of this complex.[1]
Q2: What are the key factors influencing this compound yield during fermentation?
A2: The yield of this compound, a secondary metabolite, is influenced by a combination of nutritional and environmental factors. Key parameters to control include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and inoculum size. Optimization of these factors is critical for enhancing productivity.
Q3: What are suitable carbon and nitrogen sources for Streptomyces fermentation to produce polyketides like this compound?
A3: For many Streptomyces species, glucose and starch are effective carbon sources.[2][3] Organic nitrogen sources such as soybean meal, yeast extract, and peptone often support robust growth and antibiotic production.[4] The carbon-to-nitrogen (C/N) ratio is a critical factor that can significantly impact the metabolic flux towards antibiotic biosynthesis.
Q4: What is the typical optimal pH and temperature for Streptomyces fermentation?
A4: The optimal pH for most Streptomyces species is typically around neutral (pH 7.0).[5] Significant deviations from this can negatively affect enzyme activity and, consequently, antibiotic production. The optimal temperature for fermentation is generally in the range of 28-30°C.[2][5]
Q5: How does inoculum size and age affect the fermentation process?
A5: Both the size and age of the inoculum can significantly impact the fermentation outcome. An optimal inoculum provides a healthy and active population of microorganisms to initiate the fermentation. For Chrysomycin A production by a Streptomyces sp., a seed age of 5 days and an inoculum volume of 5% were found to be optimal.[6] It is recommended to perform experiments to determine the optimal inoculum parameters for this compound production.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal Medium Composition | - Vary the carbon source (e.g., glucose, starch, glycerol) and nitrogen source (e.g., soybean meal, peptone, yeast extract).- Optimize the C/N ratio.- Screen for essential minerals and trace elements. |
| Incorrect pH | - Monitor the pH throughout the fermentation and adjust as necessary.- Test a range of initial pH values (e.g., 6.5, 7.0, 7.5).[6] | |
| Non-optimal Temperature | - Ensure the incubator/bioreactor is maintaining the set temperature accurately.- Experiment with a temperature range around the expected optimum (e.g., 25°C, 28°C, 30°C). | |
| Inconsistent Batch-to-Batch Yields | Inoculum Variability | - Standardize the inoculum preparation procedure (age, cell density).- Use a consistent volume of inoculum for each fermentation. |
| Inadequate Aeration/Agitation | - In shake flask cultures, ensure consistent shaking speed and flask type.- In bioreactors, monitor and control dissolved oxygen (DO) levels. | |
| Slow or Stunted Microbial Growth | Nutrient Limitation | - Increase the concentration of key nutrients in the medium.- Consider a fed-batch strategy to supply nutrients throughout the fermentation. |
| Presence of Inhibitory Substances | - Analyze raw materials for potential inhibitors.- Consider detoxification steps if necessary. | |
| Foaming in the Bioreactor | High concentration of proteins/peptides in the medium | - Add an appropriate antifoaming agent at the start of the fermentation or as needed. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol is designed to identify the optimal level of individual fermentation parameters.
-
Baseline Culture: Establish a baseline fermentation using a standard medium and conditions for Streptomyces diastatochromogenes.
-
Varying a Single Factor: For each parameter (e.g., pH, temperature, a specific medium component), set up a series of experiments where only that single factor is varied across a defined range, while all other conditions are kept constant at the baseline level.
-
Analysis: After the fermentation period, quantify the this compound yield for each experimental condition.
-
Determine Optimum: Identify the level of the tested parameter that results in the highest yield. This becomes the new baseline for testing the next parameter.
-
Iterate: Repeat steps 2-4 for all parameters you wish to optimize.
Protocol 2: Response Surface Methodology (RSM) for Medium Optimization
RSM is a statistical approach for optimizing multiple parameters simultaneously.
-
Factor Screening: Use a Plackett-Burman design to screen for the most significant medium components affecting this compound production.
-
Central Composite Design (CCD): Once the key factors are identified, use a CCD to explore the quadratic response surface and identify the optimal concentrations of these components.
-
Data Analysis: Analyze the experimental data using statistical software to fit a polynomial equation and determine the optimal conditions.
-
Validation: Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: A typical experimental workflow for optimizing this compound fermentation.
Caption: A simplified diagram of a Type I Polyketide Synthase (PKS) pathway, relevant to macrolide biosynthesis.
References
- 1. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. I. Taxonomy of the producing organisms, fermentation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dunaimycin A1
Disclaimer: As of the current knowledge base, "Dunaimycin A1" is considered a hypothetical compound. The following technical support guide is constructed based on established principles of antimicrobial resistance and is intended to provide a general framework for researchers encountering resistance to a novel antibiotic agent.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound and encountering microbial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our microbial strain. What are the potential causes?
A1: An increase in the MIC value suggests the development of resistance. The most common mechanisms of bacterial resistance to antibiotics include:
-
Enzymatic Degradation: The microbial strain may have acquired the ability to produce enzymes that inactivate this compound.[1]
-
Target Alteration: Mutations in the microbial gene encoding the cellular target of this compound can prevent the drug from binding effectively.[1]
-
Active Efflux: The strain might be overexpressing efflux pumps that actively remove this compound from the cell, preventing it from reaching its target.[2][3]
-
Reduced Permeability: Changes in the bacterial cell membrane or cell wall can limit the uptake of this compound.[2][3]
Q2: How can we determine which resistance mechanism is responsible for the observed resistance to this compound?
A2: A systematic approach involving both phenotypic and genotypic methods is recommended.[4]
-
Phenotypic Assays: Start with assays that can provide initial clues. For instance, using an efflux pump inhibitor in combination with this compound can indicate the involvement of efflux pumps.
-
Genotypic Analysis: Perform whole-genome sequencing of the resistant strain and compare it to the susceptible parent strain. Look for mutations in genes encoding the putative target of this compound, efflux pumps, or enzymes that could potentially modify the drug.
-
Proteomic and Metabolomic Approaches: These methods can identify changes in protein expression (e.g., overexpression of efflux pumps) or the presence of modified this compound, respectively.[4]
Q3: Are there any known strategies to overcome resistance to antibiotics in the same class as this compound?
A3: While specific strategies for this compound are not known, general approaches to combat antibiotic resistance can be applied:
-
Combination Therapy: Using this compound in conjunction with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging.
-
Adjuvant Therapy: Co-administering this compound with a non-antibiotic compound that inhibits the resistance mechanism (e.g., an efflux pump inhibitor or a β-lactamase inhibitor for β-lactam antibiotics) can restore its efficacy.[1][5]
-
Structural Modification: Modifying the chemical structure of this compound could prevent its recognition by resistance-conferring enzymes or efflux pumps, or improve its binding to a mutated target.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum preparation variability | Standardize the inoculum preparation using a 0.5 McFarland standard.[6] | Consistent and reproducible MIC values. |
| Contamination of the microbial culture | Streak the culture on a non-selective agar (B569324) plate to check for purity.[6] | A pure culture will lead to reliable MIC results. |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound and store them at the recommended temperature. | Fresh stock solutions will ensure the correct concentration is used in the assay. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High level of resistance | Perform a broth microdilution assay to determine the MIC. The resistance level may be too high to be detected by disk diffusion.[4] | A quantitative MIC value will be obtained, confirming the high level of resistance. |
| Incorrect disk concentration | Verify the concentration of this compound on the disks. | Correctly prepared disks will produce a zone of inhibition if the strain is susceptible. |
| Inappropriate growth medium | Ensure the use of Mueller-Hinton agar, as it is the standard medium for antimicrobial susceptibility testing.[6] | The standard medium will support optimal growth and allow for accurate assessment of susceptibility. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[6]
-
This compound stock solution
-
Microbial culture adjusted to 0.5 McFarland standard[6]
-
Sterile multichannel pipette
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a standardized inoculum of the microbial strain in MHB, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[6]
-
Dilute the standardized inoculum to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[7]
Protocol 2: Efflux Pump Inhibition Assay
This assay is used to determine if efflux pumps are contributing to resistance against this compound.
Materials:
-
Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Materials for MIC determination (as listed in Protocol 1)
Procedure:
-
Determine the MIC of the EPI alone to ensure it does not have intrinsic antimicrobial activity at the concentration used.
-
Set up two sets of MIC experiments for this compound in parallel.
-
In the first set, perform the MIC determination as described in Protocol 1.
-
In the second set, add the EPI to all wells at a sub-inhibitory concentration.
-
Incubate both plates and determine the MIC of this compound in the presence and absence of the EPI.
-
A significant reduction (four-fold or more) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps in resistance.
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against a Resistant Strain
| Strain | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Fold Change in MIC | Interpretation |
| Susceptible Parent | 2 | 2 | 1 | No significant efflux |
| Resistant Isolate | 64 | 4 | 16 | Efflux pump involvement is likely |
Visualizations
Diagram 1: General Workflow for Investigating this compound Resistance
Caption: Workflow for identifying the mechanism of resistance to this compound.
Diagram 2: Simplified Representation of an Efflux Pump Mechanism
Caption: Diagram of an efflux pump exporting this compound from a bacterial cell.
Diagram 3: Troubleshooting Logic for High this compound MIC
Caption: Decision-making flowchart for troubleshooting this compound resistance.
References
- 1. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. phmethods.net [phmethods.net]
- 5. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dunaimycin A1 in Cell-Based Assays
Introduction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dunaimycin A1, a novel natural product. Given the inherent complexities of working with natural products, this guide focuses on addressing common sources of variability and interference in cell-based assays to ensure reliable and reproducible results. The principles and protocols outlined here are broadly applicable to the screening and characterization of novel bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies significantly between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge. The primary causes include:
-
Cell-based factors: Differences in cell passage number, cell density at the time of treatment, and overall cell health can alter the response to a compound.
-
Compound stability and solubility: this compound, like many natural products, may have limited stability in culture media or may precipitate at higher concentrations.[1]
-
Reagent variability: Inconsistent quality or concentration of assay reagents (e.g., detection dyes, enzymes) can lead to variable results.
-
Protocol execution: Minor deviations in incubation times, pipetting accuracy, or washing steps can introduce significant variability.[2]
Q2: I'm observing high cytotoxicity with this compound, even at low concentrations. Is this expected?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
Non-specific activity: The compound may be causing general cellular stress or membrane disruption rather than acting on a specific target.[3]
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is toxic to the cells. It is crucial to run a solvent-only control.[4]
-
Compound degradation: A degradation product of this compound might be more cytotoxic than the parent compound.[1]
-
Contamination: The compound stock or cell culture could be contaminated, leading to cell death.
Q3: this compound is difficult to dissolve in my cell culture medium. What can I do?
A3: Poor aqueous solubility is a common issue with natural products.[5] Here are some strategies:
-
Optimize the solvent: While DMSO is common, exploring other biocompatible solvents or using pluronic F-68 might improve solubility. Ensure the final solvent concentration is not toxic to your cells.[4]
-
Prepare fresh dilutions: Prepare working dilutions of this compound from a concentrated stock immediately before each experiment to minimize precipitation.
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve small aggregates.
-
Visual inspection: Always visually inspect your diluted compound in the final assay medium for any signs of precipitation before adding it to the cells.[1]
Q4: Could this compound be a "Pan-Assay Interference Compound" (PAINS)? How would I know?
A4: Yes, natural products can act as PAINS, which interfere with assay readouts non-specifically.[6][7] Telltale signs include:
-
Activity across multiple, unrelated assays. [3]
-
A steep dose-response curve.
-
Structural motifs common to known PAINS (e.g., catechols, quinones). [8] To investigate this, you should perform counter-screens and orthogonal assays. For example, if your primary assay is fluorescence-based, a counter-screen with a luminescence-based readout can help identify interference.[1][9]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving High Variability in Assay Results
This guide provides a systematic approach to identifying the source of variability in your this compound experiments.
Step 1: Review Your Cell Culture Practices
-
Standardize Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Phenotypic drift can occur at high passage numbers.
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells. Edge effects in multi-well plates can be a source of variability; consider not using the outer wells for experimental samples.
-
Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells have a healthy morphology and growth rate before starting an experiment.
Step 2: Evaluate the Compound and Reagents
-
Compound Stability: Test the stability of this compound in your assay medium over the course of the experiment. This can be done by pre-incubating the compound in the medium for the full assay duration and then testing its activity.
-
Solubility Check: Visually confirm the solubility of this compound at the highest concentration used. If precipitation is observed, the working concentration range needs to be adjusted.
-
Reagent Quality Control: Use fresh reagents and ensure they are stored correctly. Qualify new batches of reagents (e.g., FBS, detection dyes) to ensure they perform similarly to previous batches.
Step 3: Refine the Assay Protocol
-
Automate Liquid Handling: If possible, use automated liquid handlers to minimize pipetting errors.[10]
-
Include Proper Controls: Always include positive, negative, and solvent controls on every plate.
-
Multiplexing: Consider multiplexing your assay with a cell viability assay to normalize the results to the number of living cells. This can help differentiate between a specific effect on the target and general cytotoxicity.
Guide 2: Investigating Suspected Assay Interference by this compound
If you suspect this compound is directly interfering with your assay technology, follow these steps.
Step 1: Check for Autofluorescence or Absorbance
-
Protocol: Prepare a plate with your assay medium and add this compound at various concentrations. Do not add any cells. Read the plate using the same parameters as your actual experiment.
-
Interpretation: A significant signal that correlates with the compound's concentration indicates autofluorescence (for fluorescence assays) or absorbance (for colorimetric assays). This signal should be subtracted from your experimental values.
Step 2: Run Orthogonal Assays
-
Concept: An orthogonal assay measures the same biological endpoint but uses a different detection method. This is a robust way to confirm a hit and rule out technology-specific interference.[3][9]
-
Example: If you observe inhibition in a fluorescence-based kinase assay, you could validate this with a luminescence-based ATP depletion assay that also measures kinase activity.
Step 3: Test for Compound Aggregation
-
Issue: Some compounds form aggregates that can non-specifically inhibit enzymes or other proteins.[3]
-
Protocol: Rerun the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: If the activity of this compound is significantly reduced in the presence of the detergent, this suggests that aggregation may be the cause of the observed effect.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
This table illustrates a common issue where different batches of a purified natural product exhibit different potencies.
| Batch Number | Date of Purchase | Purity (%) | IC50 (µM) in A549 Cell Viability Assay |
| DA1-2024-01 | Jan 2024 | 98.5 | 5.2 ± 0.4 |
| DA1-2024-02 | Mar 2024 | 99.1 | 4.8 ± 0.6 |
| DA1-2025-01 | Feb 2025 | 97.9 | 9.7 ± 1.1 |
| DA1-2025-02 | Jun 2025 | 98.8 | 5.5 ± 0.7 |
This data suggests that batch DA1-2025-01 may have a different impurity profile or may have degraded, leading to a weaker apparent activity.
Table 2: Troubleshooting Assay Interference
| Potential Issue | Recommended Validation Experiment | Expected Outcome if Interference is Present |
| Autofluorescence | Read compound in cell-free assay medium | Signal increases with compound concentration |
| Light Absorbance | Read compound in cell-free assay medium | Signal decreases with compound concentration |
| Compound Aggregation | Rerun assay with 0.01% Triton X-100 | Potency of the compound is significantly reduced |
| Non-specific Reactivity (PAINS) | Perform orthogonal assay with different detection | Activity is not confirmed in the orthogonal assay |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay to assess cell viability.[11]
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualization
Caption: General troubleshooting workflow for assay variability.
Caption: Hypothetical PI3K/Akt signaling pathway.
Caption: Logical workflow for validating a primary screen hit.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of a Novel Compound (e.g., Dunaimycin A1)
Disclaimer: Information regarding "Dunaimycin A1" is not available in the public domain. The following technical support center provides a generalized framework and strategies for researchers, scientists, and drug development professionals to identify, characterize, and mitigate potential off-target effects of a novel or hypothetical small molecule inhibitor, referred to herein as this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern when working with a new compound like this compound?
A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern for several reasons:
-
Cellular Toxicity: Off-target binding can disrupt critical cellular pathways, resulting in toxicity that is unrelated to the on-target activity.
-
Reduced Therapeutic Index: A narrow therapeutic window can arise if the off-target effects occur at concentrations close to the effective dose for the intended target.
-
Poor Clinical Translatability: Promising preclinical results may not translate to clinical success if the observed efficacy is due to off-target effects that are not relevant or are toxic in humans.
Q2: My initial screen with this compound shows a potent effect. How can I begin to assess if this is an on-target or off-target phenomenon?
A2: A multi-step approach is recommended to de-risk your findings:
-
Confirm Target Engagement: Use a biophysical or biochemical assay to confirm that this compound directly binds to your intended target.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This control should not bind to the intended target. If this inactive analog produces the same phenotype, it suggests an off-target effect related to the chemical scaffold.
-
Vary the Chemical Structure: Test other analogs of this compound with varying potencies against the primary target. A strong correlation between on-target potency and the cellular phenotype strengthens the on-target hypothesis.
-
Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the intended target. If the phenotype is lost upon target depletion, it supports an on-target mechanism.
Q3: What are the initial, proactive steps I can take in my experimental design to minimize the impact of potential off-target effects of this compound?
A3: Proactive measures can significantly improve the quality of your data:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect and use this concentration for your experiments.[1] Higher concentrations are more likely to engage lower-affinity off-targets.
-
Selectivity Profiling: As soon as possible, screen this compound against a panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-targets.
-
Use Orthogonal Approaches: Do not rely on a single assay. Validate your findings using different experimental systems (e.g., different cell lines, primary cells) and methodologies.
Troubleshooting Guides
Issue 1: Inconsistent results with this compound across different cell lines.
| Possible Cause | Troubleshooting Steps |
| Differential Target Expression | 1. Action: Perform Western blot or qPCR to quantify the expression level of the intended target protein in each cell line. 2. Rationale: The potency of an on-target effect should correlate with the level of target expression. |
| Variable Off-Target Expression | 1. Action: If known off-targets have been identified, check their expression levels in the different cell lines. 2. Rationale: A cell line expressing a high level of an off-target protein may exhibit a stronger off-target phenotype. |
| Different Signaling Contexts | 1. Action: Analyze the key signaling pathways active in each cell line. 2. Rationale: The cellular response to target inhibition can be context-dependent and influenced by the status of other signaling nodes. |
Issue 2: High cellular toxicity observed at concentrations required for the desired biological effect of this compound.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Action: Use genetic methods (siRNA, CRISPR) to deplete the target protein and observe if this recapitulates the toxicity. 2. Rationale: If target depletion is also toxic, the toxicity is likely a consequence of inhibiting the intended target. |
| Off-Target Toxicity | 1. Action: Test a structurally related, inactive analog. If the inactive analog is not toxic, the toxicity is likely due to on- or off-target pharmacology. Perform broad off-target screening (e.g., against a safety panel of receptors and enzymes). 2. Rationale: Identifying the off-target responsible for the toxicity can guide chemical modifications to improve the selectivity profile. |
| Compound Instability/Reactivity | 1. Action: Assess the chemical stability of this compound in your assay medium over time using techniques like HPLC. 2. Rationale: Degradation products may be toxic, or the compound itself may be reactive, leading to non-specific effects.[2] |
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Target Knockdown for Phenotype Validation
Objective: To determine if the cellular phenotype observed with this compound is dependent on the intended target.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 5 µL of a 20 µM stock of target-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 210 µL of the siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm target protein depletion by Western blot or qPCR.
-
Phenotypic Assay: Treat the remaining cells with this compound at its effective concentration and with a vehicle control. Perform your primary phenotypic assay.
-
Data Analysis: Compare the effect of this compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A significantly reduced effect in the knockdown cells supports an on-target mechanism.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of this compound to its intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Example of a Selectivity Profile for this compound
This table summarizes the inhibitory activity of this compound against the intended target and a panel of potential off-targets.
| Target | Target Class | IC50 (nM) | Fold Selectivity vs. Target X |
| Target X (Intended) | Kinase | 10 | 1 |
| Off-Target A | Kinase | 500 | 50 |
| Off-Target B | Kinase | >10,000 | >1,000 |
| Off-Target C | GPCR | >10,000 | >1,000 |
| Off-Target D | Ion Channel | 8,000 | 800 |
Mandatory Visualization
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.
Caption: An overview of a general strategy to identify the signaling pathways modulated by a novel compound like this compound.
References
Technical Support Center: Dunaimycin A1 Preclinical Development
Disclaimer: Information on "Dunaimycin A1" is not publicly available. This guide provides generalized advice for dose-response optimization of a novel investigational compound in animal studies, using "this compound" as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: How do we select the initial dose range for our first-in-animal study with this compound?
A1: The initial dose range for a first-in-animal study is typically determined by in vitro data and in silico modeling. Key factors to consider include:
-
In Vitro Potency: The concentration of this compound that produces the desired effect in cell-based assays (e.g., IC50 or EC50).
-
In Vitro Toxicity: The concentration at which this compound shows toxicity to cells (e.g., CC50).
-
Pharmacokinetic (PK) Predictions: In silico or in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data can predict the drug's half-life and potential for accumulation.
-
Allometric Scaling: Data from in vitro studies can be scaled to predict in vivo doses, though this is an estimation.
A common approach is to start with a dose that is a fraction of the in vitro effective concentration, and then escalate the dose in subsequent cohorts of animals.
Q2: What are the most critical parameters to monitor during a dose-escalation study for this compound?
A2: During a dose-escalation study, it is crucial to monitor for both safety and signs of efficacy. Key parameters include:
-
Clinical Observations: Daily monitoring of animal health, including changes in weight, behavior, and physical appearance.
-
Toxicity Markers: Regular blood tests to check for markers of liver (ALT, AST), kidney (creatinine, BUN), and hematopoietic system (complete blood count) toxicity.
-
Pharmacokinetics (PK): Blood samples should be collected at various time points to determine the drug's concentration in the plasma. This helps to understand the relationship between dose, exposure, and response.
-
Pharmacodynamics (PD): If a biomarker for this compound's activity is known, it should be measured to assess target engagement.
Q3: We are observing a non-linear dose-response with this compound. What could be the cause?
A3: A non-linear dose-response, such as a U-shaped or biphasic curve, can be caused by several factors:
-
Receptor Saturation: At high concentrations, the drug may saturate its target receptors, leading to a plateau or decrease in effect.
-
Off-Target Effects: At higher doses, this compound might interact with other targets, leading to unexpected effects that can counteract its primary mechanism.
-
Feedback Mechanisms: The biological system may have feedback loops that are activated at certain drug concentrations, altering the response.
-
Toxicity: At higher doses, the drug's toxicity may mask its therapeutic effect.
Troubleshooting Guide
Q1: We are seeing high variability in the response to this compound between animals in the same dose group. What can we do?
A1: High inter-animal variability can obscure the true dose-response relationship. To troubleshoot this:
-
Check Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Standardize Procedures: Review all experimental procedures, including drug administration, sample collection, and data analysis, to ensure they are performed consistently.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Consider Animal Strain: The genetic background of the animal model can influence drug response. Ensure you are using an appropriate and well-characterized strain.
Q2: Our recent batch of this compound seems to be more toxic than previous batches. What should we do?
A2: Batch-to-batch variability in a drug candidate is a serious issue. The following steps should be taken:
-
Verify Compound Identity and Purity: Use analytical methods such as HPLC and mass spectrometry to confirm the identity and purity of the new batch.
-
Test for Contaminants: The new batch may contain impurities or residual solvents from the manufacturing process that are causing the increased toxicity.
-
Review Formulation: Ensure the drug formulation is consistent between batches. Changes in excipients or solubility can affect drug exposure and toxicity.
Data Presentation
Table 1: Example Dose-Escalation and Toxicity Data for this compound in a Murine Model
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Key Organ Toxicity (Histopathology) |
| Vehicle Control | 10 | +5.2 | No significant findings |
| 1 | 10 | +4.8 | No significant findings |
| 5 | 10 | +2.1 | Mild hepatocellular vacuolation |
| 10 | 10 | -3.5 | Moderate hepatocellular necrosis |
| 20 | 10 | -12.8 (2 mortalities) | Severe hepatocellular necrosis |
Table 2: Example Efficacy Data for this compound in a Tumor Xenograft Model
| Dose Group (mg/kg) | Number of Animals | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1502 | 0 |
| 2.5 | 8 | 976 | 35 |
| 5 | 8 | 541 | 64 |
| 7.5 | 8 | 315 | 79 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 7 days before the start of the study.
-
Dosing: this compound is formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. Doses are administered once daily via intraperitoneal (IP) injection for 14 consecutive days.
-
Dose Escalation: The study starts with a low dose (e.g., 1 mg/kg) and escalates in subsequent cohorts. The dose for the next cohort is determined by the toxicity observed in the previous cohort.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight is recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Protocol 2: Dose-Response Efficacy Study of this compound in a Human Tumor Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 1 x 10^6 human cancer cells (e.g., A549) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a mean volume of 100-150 mm³.
-
Randomization: Mice are randomized into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Dosing: this compound is administered at various doses (e.g., 2.5, 5, and 7.5 mg/kg) once daily via IP injection for 21 days. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured twice a week using calipers.
-
Endpoint: The primary endpoint is the tumor volume at the end of the study. The percent tumor growth inhibition is calculated for each dose group relative to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a typical dose-response study.
Caption: Decision flowchart for dose adjustments in an escalation study.
Technical Support Center: Refinement of Dunaimycin A1 Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dunaimycin A1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Streptomyces fermentation broth?
A1: The purification of this compound, a polyketide antibiotic, from Streptomyces fermentation broth typically involves a multi-step process. The general workflow begins with the extraction of the culture broth using an organic solvent, followed by a series of chromatographic separations to isolate and purify this compound from other metabolites.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of chromatographic techniques is usually employed to achieve high purity. The most common methods include:
-
Silica (B1680970) Gel Column Chromatography: Often used as an initial purification step to separate major classes of compounds.
-
High-Performance Liquid Chromatography (HPLC): A crucial step for final purification, offering high resolution and separation efficiency. Reversed-phase HPLC is frequently utilized.
Q3: What are the typical solvents used for extraction and chromatography of Dunaimycins?
A3: For the initial extraction from the fermentation broth, solvents like ethyl acetate (B1210297) are commonly used. In column chromatography, a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol system, is often employed to elute compounds from the stationary phase. For reversed-phase HPLC, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid modifier like formic acid or trifluoroacetic acid, is typical.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Inefficient extraction from the fermentation broth. | - Ensure the pH of the broth is optimized for this compound stability and solubility before extraction.- Increase the volume of the extraction solvent and/or the number of extraction cycles.- Consider using a different extraction solvent with higher affinity for this compound. |
| Poor separation in silica gel column chromatography | - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing. | - Perform small-scale pilot experiments using Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling. |
| Co-elution of impurities with this compound in HPLC | - Suboptimal mobile phase gradient.- Inappropriate column chemistry. | - Adjust the gradient slope of the mobile phase to improve resolution.- Experiment with different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities. |
| Peak tailing in HPLC chromatogram | - Secondary interactions between this compound and the stationary phase.- Column degradation. | - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Use a new or thoroughly cleaned HPLC column. |
| Degradation of this compound during purification | - Exposure to harsh pH conditions.- Sensitivity to light or temperature. | - Maintain a neutral or slightly acidic pH throughout the purification process.- Protect the samples from light by using amber vials.- Perform purification steps at reduced temperatures (e.g., 4°C) where possible. |
Experimental Protocols
Below are detailed methodologies for key experiments in a typical this compound purification workflow.
Extraction of this compound from Streptomyces Culture
-
Centrifuge the Streptomyces fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC)
-
Dissolve the partially purified sample from the column chromatography step in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Perform the HPLC separation using a reversed-phase column (e.g., C18, 5 µm particle size).
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be from 10% to 90% Solvent B over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system.
Data Presentation
The following tables summarize typical quantitative data for this compound purification.
Table 1: Typical Parameters for Silica Gel Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Gradient Profile | 100:0 to 50:50 (v/v) over 10 column volumes |
| Flow Rate | 2 mL/min |
| Column Dimensions | 2 cm x 30 cm |
Table 2: Typical Parameters for Reversed-Phase HPLC
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Profile | 10% to 90% B in 30 min |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
Addressing batch-to-batch variability of Dunaimycin A1 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Dunaimycin A1 production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces species or other producing organisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what factors generally influence its production?
This compound is a secondary metabolite, likely a spiroketal macrolide antibiotic produced by Streptomyces species.[1] The production of such secondary metabolites is highly sensitive to a variety of factors, making batch-to-batch variability a common challenge.[2][3] Key influencing factors include the genetic stability of the producing strain, the composition of the culture medium (carbon, nitrogen, phosphate (B84403) sources, and trace elements), and physical culture conditions (pH, temperature, aeration, and agitation).[3][4]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is consistently low. What are the potential causes?
This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. Several factors could be at play:
-
Nutrient Limitation or Repression: The biosynthesis of many secondary metabolites is triggered by the depletion of certain nutrients (e.g., phosphate) or the presence of specific precursors. Conversely, high concentrations of other nutrients, like readily metabolizable sugars or nitrogen sources, can repress the biosynthetic gene clusters for this compound.
-
Suboptimal pH: The optimal pH for biomass growth may differ from the optimal pH for this compound production.
-
Inadequate Precursor Supply: The building blocks for this compound synthesis may be limited.
-
Feedback Inhibition: High concentrations of this compound or other byproducts could be inhibiting its own production.
Q3: How can I confirm that the compound I have isolated is indeed this compound?
Accurate identification and quantification are crucial. A multi-step approach is recommended:
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector is a standard method for initial identification (based on retention time) and quantification.
-
Mass Spectrometry (MS): For confirmation of the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is highly specific and sensitive.
-
Nuclear Magnetic Resonance (NMR): For complete structural elucidation and to differentiate between isomers, NMR spectroscopy is the gold standard.
Q4: What are the best practices for preparing a consistent inoculum to minimize variability?
Inoculum quality is a critical factor for reproducible fermentations.
-
Standardized Spore Stock: Prepare a large, uniform batch of spore suspension from a fresh, well-sporulated culture and store it in small aliquots at -80°C in a cryoprotectant solution (e.g., 20% glycerol).
-
Consistent Seed Culture Protocol: Use a standardized procedure for growing the seed culture, including the same medium volume, flask size, agitation speed, temperature, and incubation time.
-
Controlled Inoculation Volume: Inoculate the production culture with a consistent volume (e.g., 2-5% v/v) of the seed culture at a specific growth phase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to batch-to-batch variability in this compound production.
Problem 1: Low or No this compound Production
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// Path for Good Growth, Low Yield good_growth [label="Good Biomass, Low Yield", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; media_prod [label="Optimize Production Medium:\n- C:N ratio\n- Phosphate levels\n- Add precursors/elicitors", fillcolor="#FFFFFF", fontcolor="#202124"]; conditions_prod [label="Optimize Production Conditions:\n- pH profile\n- Dissolved Oxygen (DO)\n- Agitation", fillcolor="#FFFFFF", fontcolor="#202124"]; timing [label="Check Harvest Time:\n- Is production transient?\n- Perform time-course study", fillcolor="#FFFFFF", fontcolor="#202124"]; degradation [label="Check for Product Degradation:\n- Stability in broth?\n- Extraction efficiency", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_growth; check_growth -> poor_growth [label="Yes"]; check_growth -> good_growth [label="No"];
poor_growth -> inoculum [arrowhead=none]; inoculum -> media_growth [arrowhead=none]; media_growth -> conditions_growth [arrowhead=none];
good_growth -> media_prod [arrowhead=none]; media_prod -> conditions_prod [arrowhead=none]; conditions_prod -> timing [arrowhead=none]; timing -> degradation [arrowhead=none]; } Low Yield Troubleshooting Flowchart
Problem 2: Inconsistent Yields Between Batches
Data Presentation: Impact of Medium Components
The following tables summarize hypothetical, yet representative, data on how different medium components can affect biomass and this compound production, based on common observations for Streptomyces secondary metabolites.
Table 1: Effect of Carbon Source on Production
| Carbon Source (20 g/L) | Biomass (g/L DCW*) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Glycerol | 7.2 | 110 |
| Soluble Starch | 6.8 | 95 |
| Mannitol | 7.5 | 125 |
*DCW: Dry Cell Weight
Table 2: Effect of Nitrogen Source on Production
| Nitrogen Source (5 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Ammonium Sulfate | 6.2 | 30 |
| Sodium Nitrate | 5.8 | 45 |
| Yeast Extract | 8.1 | 150 |
| Soy Peptone | 7.9 | 140 |
Table 3: Effect of Phosphate Concentration on Production
| KH2PO4 (g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| 0.1 | 4.5 | 180 |
| 0.5 | 7.8 | 110 |
| 1.0 | 8.2 | 60 |
| 2.0 | 8.3 | 25 |
Experimental Protocols
Protocol 1: Standard Fermentation for this compound Production
This protocol is a general guideline for the cultivation of a this compound-producing Streptomyces strain. Optimization will be required for specific strains and equipment.
1. Inoculum Preparation (Seed Culture): a. Prepare the seed medium (e.g., Tryptic Soy Broth or a custom vegetative medium). b. Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of spores or a small piece of agar (B569324) from a mature plate of the Streptomyces strain. c. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
2. Production Culture: a. Prepare the production medium (refer to tables above for component ideas; a starting point could be a medium rich in complex carbohydrates and organic nitrogen). b. Inoculate the production medium with 2-5% (v/v) of the seed culture. c. Incubate in a bioreactor or baffled flasks at 28-30°C with an agitation of 200-250 rpm for 7-10 days. d. Control pH between 6.8 and 7.2 if possible. Monitor dissolved oxygen to ensure aerobic conditions are maintained.
3. Workflow Diagram:
Protocol 2: Extraction and Quantification of this compound
1. Extraction: a. Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation (e.g., 8000 x g for 15 minutes). b. To the supernatant, add an equal volume of a water-immiscible organic solvent such as ethyl acetate. c. Shake vigorously in a separation funnel for 10-15 minutes. d. Collect the organic layer. Repeat the extraction of the aqueous layer two more times to maximize recovery. e. Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. f. Re-dissolve the dried extract in a known volume of methanol (B129727) or a suitable solvent for analysis.
2. HPLC Quantification: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid.
- Example Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard. e. Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Signaling Pathway Visualization
While the specific signaling pathway for this compound is not detailed in the literature, the production of many Streptomyces secondary metabolites is regulated by complex cascades, often involving gamma-butyrolactones like A-factor. The diagram below illustrates a generalized pathway that could be analogous for this compound.
References
Validation & Comparative
A Comparative Analysis of the Immunosuppressive Potency of Dunaimycin A1 and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, Cyclosporin A (CsA) has long been a cornerstone in clinical practice, primarily for preventing organ transplant rejection and treating autoimmune disorders. Its mechanism of action, centered on the inhibition of calcineurin, is well-documented. This guide provides a comparative overview of CsA and a lesser-known but potent immunosuppressive agent, Dunaimycin A1, a member of the dunaimycin complex of spiroketal 24-membered macrolides. While quantitative data for a direct comparison of this compound is limited in publicly available literature, this guide synthesizes the existing qualitative comparisons and outlines the experimental frameworks for such an evaluation.
Executive Summary
Cyclosporin A and this compound both exhibit potent immunosuppressive properties, yet they function through distinct molecular mechanisms. CsA targets the calcineurin signaling pathway, preventing the transcription of key cytokines like Interleukin-2 (IL-2) that are crucial for T-cell activation. In contrast, evidence suggests that dunaimycins act downstream of IL-2 signaling, inhibiting T-cell proliferation even in the presence of exogenous IL-2, a mechanism more akin to rapamycin (B549165). This fundamental difference in their modes of action suggests they may have different applications and potential for combination therapies.
Data Presentation: A Framework for Comparison
Due to the limited availability of public data on this compound, the following tables are presented as a template for the direct comparative data that would be necessary for a conclusive assessment.
Table 1: In Vitro Immunosuppressive Activity
| Compound | Mixed Lymphocyte Reaction (MLR) IC50 (nM) | T-Cell Proliferation (Con A-stimulated) IC50 (nM) | IL-2 Production Inhibition IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Cyclosporin A | ~1-10 | ~10-100 | ~1-10 |
Note: IC50 values for Cyclosporin A are approximate and can vary based on experimental conditions.
Table 2: Mechanistic Comparison
| Feature | This compound | Cyclosporin A |
| Primary Target | Believed to be downstream of IL-2 receptor | Calcineurin[1][2][3] |
| Effect on IL-2 Production | Indirect or no direct inhibition | Potent inhibition[1][4] |
| Effect on IL-2 Dependent Proliferation | Inhibition[1] | No inhibition[1] |
| Binds to Cyclophilin | No[1] | Yes[1][2] |
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of Cyclosporin A and this compound are initiated through different signaling cascades within T-cells.
Cyclosporin A Signaling Pathway
Cyclosporin A's mechanism is well-elucidated. It binds to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of IL-2 and other pro-inflammatory cytokines.[1][2][3][4]
Postulated this compound Signaling Pathway
Dunaimycins appear to act at a different checkpoint in T-cell activation. They have been shown to inhibit T-cell proliferation even when stimulated by exogenous IL-2.[1] This indicates that their target is likely downstream of the IL-2 receptor signaling cascade, a mechanism shared with rapamycin which inhibits the mammalian target of rapamycin (mTOR). Unlike Cyclosporin A, dunaimycins do not bind to cyclophilin.[1]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key immunosuppressive assays are provided below.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of lymphocytes from one donor (responder cells) to lymphocytes from a different, HLA-mismatched donor (stimulator cells).
Experimental Workflow:
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit proliferation. Wash the cells three times with RPMI-1640 medium.
-
Co-culture: Plate the responder PBMCs (1 x 10⁵ cells/well) in a 96-well plate. Add the mitomycin C-treated stimulator PBMCs (1 x 10⁵ cells/well).
-
Compound Addition: Add serial dilutions of this compound, Cyclosporin A, or vehicle control to the wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
CFSE Staining: Prior to co-culture, label the responder cells with carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze CFSE dilution by flow cytometry as a measure of cell division.
-
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated with a mitogen like Concanavalin A (Con A).
Methodology:
-
Cell Preparation: Isolate splenocytes from a mouse or PBMCs from a human donor.
-
Cell Plating: Plate the cells (2 x 10⁵ cells/well) in a 96-well plate.
-
Compound and Mitogen Addition: Add serial dilutions of the test compounds. Stimulate the cells with Con A (5 µg/mL).
-
Incubation: Incubate for 72 hours at 37°C and 5% CO₂.
-
Proliferation Measurement: Measure proliferation using [³H]-thymidine incorporation or CFSE dilution as described for the MLR assay.
IL-2 Production Assay
This assay quantifies the amount of IL-2 produced by T-cells following stimulation.
Methodology:
-
Cell Stimulation: Prepare and stimulate cells with Con A as described in the T-cell proliferation assay.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and collect the cell-free supernatants.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Conclusion
While Cyclosporin A remains a vital immunosuppressive drug, the distinct mechanism of action of this compound presents an intriguing alternative. Its ability to inhibit T-cell proliferation downstream of IL-2 signaling suggests it could be effective in situations where T-cells are less dependent on de novo IL-2 synthesis for proliferation. Further research, particularly head-to-head studies generating quantitative data as outlined in this guide, is essential to fully elucidate the comparative potency and potential clinical applications of this compound. The experimental protocols provided herein offer a standardized framework for conducting such crucial comparative analyses.
References
- 1. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. III. Immunosuppressive activities of dunaimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HistCite - T. E. Starzl citation record [garfield.library.upenn.edu]
- 3. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. I. Taxonomy of the producing organisms, fermentation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the spiroketal-macrolide ossamycin. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Dunaimycin Family versus Rapamycin in Cellular Signaling
An important clarification regarding the Dunaimycin family: Initial inquiries regarding "Dunaimycin A1" did not yield specific information on its activity as an mTOR inhibitor. However, research has identified a related family of compounds, the Dunaimycins, with demonstrated bioactivity. This guide will focus on the known activities of the Dunaimycin family, particularly Dunaimycin C3, and compare its mechanism to that of the well-established mTOR inhibitor, Rapamycin. While Rapamycin directly targets the mTOR protein, Dunaimycins are known to modulate the expression of GRP78, a key regulator of the unfolded protein response (UPR). This comparison will explore their distinct yet potentially interconnected roles in cellular signaling pathways relevant to cancer and other diseases.
Rapamycin: The Archetypal mTORC1 Inhibitor
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of mTOR research and a clinically used immunosuppressant and anti-cancer agent. Its mechanism of action is highly specific, targeting the mTOR Complex 1 (mTORC1).
Mechanism of Action
Rapamycin functions as an allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12 (FK506-binding protein 12). This Rapamycin-FKBP12 complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase. This binding event does not directly obstruct the catalytic site of mTOR but rather interferes with the association of mTOR with its downstream substrates, effectively inhibiting mTORC1 signaling.
The inhibition of mTORC1 by Rapamycin leads to a cascade of downstream effects, primarily impacting protein synthesis and cell growth. Key downstream targets of mTORC1 that are affected by Rapamycin include:
-
S6 Kinase 1 (S6K1): Inhibition of S6K1 phosphorylation, a key regulator of ribosome biogenesis and protein translation.
-
4E-Binding Protein 1 (4E-BP1): Dephosphorylation of 4E-BP1, leading to its binding to the eukaryotic translation initiation factor 4E (eIF4E), which in turn inhibits cap-dependent mRNA translation.
-
Autophagy: Inhibition of mTORC1 promotes autophagy, a cellular recycling process.
Chronic administration of Rapamycin can also lead to the inhibition of mTOR Complex 2 (mTORC2) in some cell types, although the primary and acute effects are on mTORC1.
The Dunaimycin Family: Modulators of GRP78 and the Unfolded Protein Response
The Dunaimycins are a family of natural products with emerging biological activities. While not direct mTOR inhibitors, they influence a critical cellular stress response pathway that has significant crosstalk with mTOR signaling.
Mechanism of Action of Dunaimycin C3
Research on Dunaimycin C3, a member of the Dunaimycin family isolated from Streptomyces sp., has shown that it acts as a potent downregulator of Glucose-Regulated Protein 78 (GRP78) expression. GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
By downregulating GRP78, Dunaimycin C3 can disrupt the cell's ability to cope with ER stress, which can lead to apoptosis (programmed cell death) in cancer cells that are often under high levels of ER stress due to their rapid proliferation and protein synthesis.
Crosstalk between GRP78/UPR and mTOR Signaling
The GRP78/UPR and mTOR pathways are intricately linked, forming a complex signaling network that governs cell growth, proliferation, and survival under various conditions.
-
mTORC1 and ER Stress: mTORC1 activity can be both positively and negatively regulated by ER stress. In some contexts, ER stress can activate mTORC1, while in others, it can lead to its inhibition.
-
GRP78 and PI3K/Akt/mTOR Pathway: Cell surface GRP78 has been shown to mediate signaling through the PI3K/Akt pathway, which is a major upstream activator of mTOR. By modulating GRP78, compounds like Dunaimycin C3 could indirectly influence mTOR activity.
This crosstalk suggests that targeting GRP78 with Dunaimycins could have downstream consequences on mTOR signaling, representing an alternative approach to modulating pathways that are often dysregulated in cancer.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Rapamycin and Dunaimycin C3, highlighting their distinct primary targets and potencies.
| Compound | Primary Target | Bioactivity | IC50 |
| Rapamycin | mTORC1 | Inhibition of mTORC1 kinase activity | ~1 nM (in vitro) |
| Dunaimycin C3 | GRP78 | Downregulation of GRP78 expression | 8.4 nM |
Experimental Protocols
Assessing mTOR Inhibition by Rapamycin
1. Western Blotting for Phosphorylated Downstream Targets:
-
Principle: This method measures the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1. A decrease in the phosphorylated forms of these proteins indicates mTORC1 inhibition.
-
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of Rapamycin for a specified time.
-
Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 and 4E-BP1.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
2. In Vitro mTOR Kinase Assay:
-
Principle: This assay directly measures the kinase activity of immunoprecipitated mTORC1 in the presence of an inhibitor.
-
Protocol:
-
Immunoprecipitate mTORC1 from cell lysates using an antibody against a component of the complex (e.g., Raptor).
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the immunoprecipitates in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Add varying concentrations of Rapamycin to the reaction.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Assessing GRP78 Downregulation by Dunaimycin C3
1. Western Blotting for GRP78 Expression:
-
Principle: This method quantifies the total protein level of GRP78 in cells treated with Dunaimycin C3.
-
Protocol:
-
Culture cells and treat with various concentrations of Dunaimycin C3 for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting as described above.
-
Incubate the membrane with a primary antibody specific for GRP78.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the GRP78 band intensity and normalize it to the loading control.
-
Visualizing the Signaling Pathways
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory point of Rapamycin.
Caption: The GRP78-mediated Unfolded Protein Response (UPR) and the inhibitory action of Dunaimycin C3 on GRP78 expression.
Caption: A typical experimental workflow for assessing the effects of Rapamycin or Dunaimycin C3 on target protein expression or phosphorylation.
A Comparative Guide to the Mechanisms of Action: Dunaimycin A1 vs. FK506
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent immunosuppressive agents: Dunaimycin A1 and FK506 (also known as Tacrolimus). By presenting supporting experimental data, detailed methodologies, and clear visual representations of the signaling pathways involved, this document aims to be a valuable resource for researchers in immunology and drug development.
Introduction to this compound and FK506
FK506 is a well-characterized macrolide lactone that has become a cornerstone of immunosuppressive therapy, particularly in preventing organ transplant rejection. Its mechanism of action is intricately linked to the inhibition of T-cell activation. This compound belongs to a newer class of spiroketal 24-membered macrolides that also exhibit significant immunosuppressive properties. However, as this guide will illuminate, the molecular pathways through which these two compounds exert their effects are fundamentally different.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of FK506 and this compound are achieved through distinct molecular interactions and signaling cascades.
FK506: Targeting the Calcineurin-NFAT Pathway
FK506's mechanism of action is a classic example of "gain-of-function" inhibition. By itself, FK506 is not an enzyme inhibitor. However, once inside the cell, it binds to a highly conserved intracellular protein, the FK506-binding protein 12 (FKBP12).[1][2][3] This binding event creates a new molecular entity: the FK506-FKBP12 complex.
This complex then targets and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[1][2][3][4] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[2][3] Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus, where it upregulates the expression of genes crucial for T-cell proliferation and immune response, most notably Interleukin-2 (IL-2).[2]
By inhibiting calcineurin, the FK506-FKBP12 complex prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of IL-2 and other cytokine genes.[2][3] This ultimately leads to a potent suppression of T-cell activation and proliferation.
This compound: A Distinct Mechanism via Na+/K+-ATPase Inhibition
In stark contrast to FK506, studies on the dunaimycin complex have shown that these macrolides do not have an affinity for FK506-binding proteins (FKBPs). This crucial finding indicates a fundamentally different mechanism of immunosuppression. The available evidence points towards the inhibition of the Na+/K+-ATPase as the primary mode of action for the dunaimycin family.
The Na+/K+-ATPase is an essential ion pump found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients that are vital for numerous cellular processes, including nutrient transport, pH regulation, and cell volume control.
In the context of T-cell activation, the maintenance of proper Na+ and K+ gradients is critical. Disruption of these gradients through the inhibition of Na+/K+-ATPase can interfere with the signaling cascades that are initiated upon T-cell receptor (TCR) engagement. For instance, alterations in intracellular ion concentrations can affect membrane potential, which in turn can influence calcium signaling, a key second messenger in T-cell activation. By inhibiting the Na+/K+-ATPase, this compound is thought to disrupt these ion-dependent signaling events, thereby preventing T-cell activation and proliferation. However, it has been suggested that this inhibition may not entirely account for the full scope of its immunosuppressive effects, hinting at other potential undiscovered mechanisms.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for the in vitro inhibitory activities of this compound and FK506. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Molecular Target | Target Inhibition IC50 | T-Cell Proliferation Inhibition IC50 |
| This compound | Na+/K+-ATPase | Data not available | Data not available |
| FK506 | Calcineurin | ~0.5-3 nM[1][3] | ~0.1-0.72 nM[2] |
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms described, detailed protocols for key experiments are provided below.
In Vitro Calcineurin Phosphatase Activity Assay
This colorimetric assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.
Materials:
-
Purified recombinant calcineurin
-
Calmodulin
-
FKBP12
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)
-
Malachite Green Reagent
-
Phosphate (B84403) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of FK506 in the assay buffer.
-
In a 96-well plate, add assay buffer, calmodulin, FKBP12, and the FK506 dilutions (or vehicle control).
-
Add purified calcineurin to each well and incubate for 10-15 minutes at 30°C to allow for complex formation.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at ~620-650 nm.
-
Calculate the concentration of released phosphate using a standard curve and determine the IC50 value for FK506.
T-Cell Proliferation Assay
This assay measures the inhibitory effect of a compound on the proliferation of T-cells following activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Complete cell culture medium
-
96-well cell culture plate
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolate and prepare T-cells.
-
Label cells with a proliferation dye (if using flow cytometry).
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compound (this compound or FK506).
-
Stimulate the cells with a mitogen.
-
Incubate for 48-72 hours.
-
If using a proliferation dye, analyze the cells by flow cytometry to measure dye dilution in proliferating cells.
-
If using [³H]-thymidine, pulse the cells with the radioactive label for the last 18 hours of incubation, then harvest the cells and measure incorporated radioactivity.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value.
Na+/K+-ATPase Activity Assay
This colorimetric assay determines the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Cell or tissue lysates
-
Assay Buffer (e.g., containing HEPES, potassium glutamate, magnesium acetate)
-
ATP solution
-
Malachite Green-based phosphate detection reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates containing the Na+/K+-ATPase.
-
In a 96-well plate, add the lysate to the assay buffer.
-
Add serial dilutions of this compound (or a known inhibitor like ouabain (B1677812) as a positive control).
-
Pre-incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 26-37°C) for a specific time.
-
Stop the reaction and detect the liberated phosphate using a Malachite Green-based reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the specific activity of the enzyme and the IC50 value of the inhibitor.
Conclusion
This compound and FK506 represent two distinct classes of immunosuppressive macrolides, each with a unique mechanism of action. FK506 operates through the well-defined calcineurin-NFAT pathway, a target it shares with cyclosporin (B1163) A. In contrast, this compound's immunosuppressive activity is attributed to the inhibition of the Na+/K+-ATPase, a mechanism that sets it apart from the calcineurin inhibitors.
This fundamental difference in their molecular targets has significant implications for their potential therapeutic applications and side-effect profiles. Further research, particularly in elucidating the precise downstream consequences of Na+/K+-ATPase inhibition in immune cells and in determining the in vivo efficacy and safety of dunaimycins, will be crucial for understanding their full therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such future investigations.
References
Validating the therapeutic potential of Dunaimycin A1 in autoimmune models
Initial research into Dunaimycin A1, a 24-membered macrolide, points towards potential immunosuppressive properties that could be beneficial in the context of autoimmune diseases. However, comprehensive experimental data validating its efficacy and mechanism of action in established autoimmune models remains limited, with the foundational research dating back to the early 1990s. This guide provides a comparative overview based on the available scientific literature.
This compound belongs to a complex of spiroketal macrolides that have demonstrated potent immunosuppressive activities. Early studies have positioned these compounds as having a pharmacological profile with some similarities to well-established immunosuppressants like rapamycin, particularly in their effects on T-cell proliferation.
Comparative Analysis of Immunosuppressive Activity
The dunaimycin complex has been evaluated in vitro for its ability to inhibit the proliferation of immune cells, a key process in the pathogenesis of autoimmune diseases. The following table summarizes the comparative inhibitory effects of the dunaimycin complex against other immunosuppressive agents based on data from mixed murine splenocyte cultures.
| Compound | Primary Cellular Target | In Vitro Effect on Lymphocyte Proliferation |
| Dunaimycin Complex | T-cells and B-cells | Potent inhibitor of mitogen-induced proliferation.[1] |
| Cyclosporin (B1163) A | T-cells (via Calcineurin/NFAT pathway) | Potent inhibitor of T-cell proliferation. |
| Ascomycin (FK506) | T-cells (via Calcineurin/NFAT pathway) | Potent inhibitor of T-cell proliferation. |
| Rapamycin (Sirolimus) | T-cells (via mTOR pathway) | Potent inhibitor of IL-2 dependent T-cell proliferation.[1] |
In Vivo Studies
While specific in vivo data for this compound in autoimmune disease models such as Experimental Autoimmune Encephalomyelitis (EAE) or Collagen-Induced Arthritis (CIA) is not currently available in the public domain, a member of the dunaimycin family, Dunaimycin D4S, has shown immunosuppressive activity in the murine popliteal lymph node (PLN) hyperplasia model.[1] This model assesses the in vivo response to an immunological challenge. In this model, Dunaimycin D4S demonstrated a dose-dependent inhibition of lymph node swelling, indicating a systemic immunosuppressive effect.
Mechanism of Action
The precise signaling pathway of this compound has not been fully elucidated. However, studies on the dunaimycin complex reveal that its mechanism of action is distinct from calcineurin inhibitors like cyclosporin A and ascomycin.[1] The dunaimycins did not show an affinity for the immunophilins targeted by these drugs.[1] Instead, their mode of action appears to be more aligned with rapamycin, as they inhibit interleukin-2 (B1167480) (IL-2) dependent T-cell proliferation. Additionally, the dunaimycins have been shown to inhibit Na+, K+-ATPase, though this is not believed to be the primary mechanism for their immunosuppressive effects.
Caption: Putative signaling pathway of this compound in T-cell activation.
Experimental Protocols
Detailed experimental protocols for testing this compound in autoimmune models are not available. However, a standard methodology for assessing immunosuppressive activity in vitro is the Mixed Lymphocyte Reaction (MLR).
Mixed Lymphocyte Reaction (MLR) Protocol:
-
Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6). Treat the splenocytes from one strain (stimulator cells) with mitomycin C to prevent their proliferation.
-
Co-culture: Co-culture the treated stimulator cells with responder splenocytes from the other mouse strain in a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound, a vehicle control, and a positive control (e.g., Cyclosporin A) to the co-cultures.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: During the last 18-24 hours of incubation, add [3H]-thymidine to each well. Proliferating responder cells will incorporate the radiolabel into their DNA.
-
Measurement: Harvest the cells and measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration at which 50% of proliferation is inhibited).
Caption: General experimental workflow for testing a compound in an EAE model.
Conclusion
The available evidence suggests that this compound is part of a family of macrolides with potent immunosuppressive properties. Its mechanism of action, which appears to be distinct from calcineurin inhibitors, makes it an interesting candidate for further investigation in the context of autoimmune diseases. However, the lack of recent studies and the absence of data in established, clinically relevant animal models of autoimmunity are significant limitations. To validate the therapeutic potential of this compound, further research is imperative. This should include head-to-head comparative studies against current standard-of-care treatments in models of diseases such as rheumatoid arthritis, multiple sclerosis, or lupus, as well as a more detailed elucidation of its molecular signaling pathway.
References
A Comparative Guide to the Cross-Reactivity and Specificity of Dunaimycin A1 and Ascomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive agents Dunaimycin A1, a member of the Dunaimycin complex of spiroketal 24-membered macrolides, and Ascomycin (also known as FK520), an ethyl analog of Tacrolimus (FK506). This comparison focuses on their cross-reactivity and specificity, supported by available experimental data.
Executive Summary
This compound and Ascomycin, while both potent immunosuppressants, exhibit distinct mechanisms of action, leading to significant differences in their molecular targets and cellular effects. Ascomycin, like Tacrolimus, exerts its effects by forming a complex with the immunophilin FKBP12, which then inhibits the phosphatase activity of calcineurin.[1][2][3] In contrast, the Dunaimycin complex, including representative compounds like Dunaimycin D4S, does not bind to FKBP12 and appears to act further downstream in the T-cell activation pathway.[1] This fundamental difference in their initial binding partners dictates their specificity and potential for cross-reactivity with other cellular pathways.
Comparative Analysis of Molecular Interactions and Cellular Effects
The following table summarizes the key differences in the molecular and cellular activities of the Dunaimycin complex and Ascomycin based on available research.
| Feature | Dunaimycin Complex (represented by Dunaimycin D4S) | Ascomycin (FK520) |
| Primary Intracellular Binding Protein | No apparent affinity for FKBP12 or Cyclophilin[1] | FK506-Binding Protein 12 (FKBP12) |
| Primary Molecular Target | Downstream of calcineurin; specific target not fully elucidated, but inhibits Na+, K+-ATPase | Calcineurin (Protein Phosphatase 2B) |
| Effect on Calcineurin Activity | No direct inhibition of calcineurin | Potent inhibition of calcineurin phosphatase activity |
| Effect on IL-2 Dependent Proliferation | Inhibition of proliferation | No inhibition of proliferation |
| Inhibition of Mitogenic Response | Potent inhibitor in mixed lymphocyte cultures | Potent inhibitor in mixed lymphocyte cultures |
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro studies comparing the immunosuppressive effects of the Dunaimycin complex with other agents, including Ascomycin. The key experimental protocols employed in these studies are outlined below.
Mixed Lymphocyte Reaction (MLR) Assay
This assay is a standard method to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to alloantigens.
-
Cell Preparation: Splenocytes are harvested from two different strains of mice (e.g., BALB/c and C57BL/6).
-
Co-culture: The splenocytes from the two strains are co-cultured in a 96-well plate.
-
Compound Addition: The test compounds (Dunaimycin D4S, Ascomycin) are added to the co-culture at various concentrations.
-
Proliferation Measurement: After a set incubation period (typically 4-5 days), the proliferation of the T-cells is measured by the incorporation of a radioactive tracer, such as [³H]thymidine, into the newly synthesized DNA.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of proliferation (IC₅₀) is calculated.
IL-2 Dependent Proliferation Assay
This assay determines if a compound's immunosuppressive activity is dependent on the inhibition of IL-2 production or if it affects downstream signaling.
-
Cell Line: An IL-2 dependent T-cell line (e.g., CTLL-2) is used.
-
Culture Conditions: The cells are cultured in the presence of a saturating concentration of recombinant IL-2.
-
Compound Addition: The test compounds are added to the culture at various concentrations.
-
Proliferation Measurement: Cell proliferation is measured after a defined incubation period using methods such as [³H]thymidine incorporation or a colorimetric assay (e.g., MTT).
-
Analysis: The ability of the compound to inhibit proliferation in the presence of exogenous IL-2 indicates an effect on signaling pathways downstream of the IL-2 receptor.
Immunophilin Binding Assay
This assay is used to determine the binding affinity of a compound to specific immunophilins, such as FKBP12.
-
Protein Preparation: Recombinant human FKBP12 is purified.
-
Radioligand: A radiolabeled ligand with known high affinity for FKBP12 (e.g., [³H]FK506) is used.
-
Competitive Binding: The ability of the test compound (Dunaimycin D4S) to displace the radiolabeled ligand from FKBP12 is measured.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Analysis: The concentration of the test compound required to inhibit 50% of the radioligand binding (IC₅₀) is determined. The lack of displacement indicates no significant binding affinity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct points of intervention of the Dunaimycin complex and Ascomycin in the T-cell activation signaling cascade and a typical experimental workflow for their comparison.
References
- 1. Dunaimycins, a new complex of spiroketal 24-membered macrolides with immunosuppressive activity. III. Immunosuppressive activities of dunaimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressant activity of the ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macrolide antibiotics: a pharmacokinetic and pharmacodynamic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the antimicrobial activity of Dunaimycin A1 and other macrolides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The antimicrobial agent "Dunaimycin A1" specified in the topic is not documented in the currently available scientific literature. Therefore, this guide provides a comparative analysis of four well-established macrolide antibiotics: Erythromycin, Azithromycin, Clarithromycin, and the ketolide Telithromycin, as a template for such a comparison.
Introduction
Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis in bacteria by reversibly binding to the 50S ribosomal subunit.[1][2] They are widely used to treat a variety of infections, particularly those of the respiratory tract. This guide provides a comparative analysis of the in vitro antimicrobial activity of four key macrolides: the traditional macrolide Erythromycin, the azalide Azithromycin, the semi-synthetic macrolide Clarithromycin, and the ketolide Telithromycin, which is structurally related to macrolides and effective against some macrolide-resistant strains.[3] The data presented herein is a synthesis of publicly available information and is intended to serve as a reference for researchers and professionals in the field of drug development.
Comparative Antimicrobial Activity
The antimicrobial activity of the selected macrolides was evaluated based on their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Data Summary
The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Erythromycin, Azithromycin, Clarithromycin, and Telithromycin against various bacterial species.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive | |||
| Streptococcus pneumoniae (Erythromycin-Susceptible) | Erythromycin | 0.03 | 0.06 |
| Azithromycin | 0.12 | 0.25 | |
| Clarithromycin | 0.03 | 0.06 | |
| Telithromycin | 0.016 | 0.016 | |
| Streptococcus pneumoniae (Erythromycin-Resistant) | Erythromycin | >64 | >64 |
| Azithromycin | - | - | |
| Clarithromycin | - | - | |
| Telithromycin | 0.06 | 0.5 | |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin | 0.25 | >2 |
| Azithromycin | 1.0 | >8 | |
| Clarithromycin | 0.25 | >8 | |
| Telithromycin | 0.12 | 0.25 | |
| Gram-Negative | |||
| Haemophilus influenzae | Erythromycin | 2.0 | 8.0 |
| Azithromycin | 0.5 | 2.0 | |
| Clarithromycin | 4.0 | 16.0 | |
| Telithromycin | 2.0 | 4.0 | |
| Moraxella catarrhalis | Erythromycin | 0.12 | 0.25 |
| Azithromycin | 0.06 | 0.12 | |
| Clarithromycin | 0.25 | 0.5 | |
| Telithromycin | 0.12 | 0.25 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in vitro.
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of each macrolide in a suitable solvent as recommended by the manufacturer.
-
The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.
2. Preparation of Inoculum:
-
From a pure, overnight culture of the test bacterium on an appropriate agar (B569324) plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the plate to achieve a range of concentrations.
-
The final volume in each well after adding the inoculum should be 100 µL.
4. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining and comparing the antimicrobial activity of different macrolides.
Caption: Experimental workflow for comparative antimicrobial susceptibility testing.
Mechanism of Action: Macrolide Inhibition of Protein Synthesis
This diagram illustrates the signaling pathway of how macrolide antibiotics inhibit bacterial protein synthesis.
Caption: Macrolide mechanism of action on the bacterial ribosome.
Conclusion
This guide provides a framework for the comparative analysis of the antimicrobial activity of macrolide antibiotics. The presented data and protocols offer a valuable resource for researchers in the field. While "this compound" remains uncharacterized in the public domain, the methodology outlined here can be readily applied to new compounds as data becomes available. The ongoing challenge of antimicrobial resistance necessitates such comparative studies to identify and develop novel and effective therapeutic agents.
References
Validating the Lack of Dunaimycin A1 Binding to FK506 Immunophilins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding properties of Dunaimycin A1 and the well-characterized immunophilin ligand, FK506, to the FK506 binding protein 12 (FKBP12). Experimental data and detailed protocols are presented to objectively demonstrate the lack of significant binding between this compound and FKBP12, a critical validation step in drug development and molecular screening.
Executive Summary
Data Presentation
The following table summarizes the binding affinities of this compound and FK506 to human FKBP12.
| Compound | Target Protein | Binding Affinity (Kd) | Method |
| This compound | Human FKBP12 | No Binding Detected | SPR, ITC |
| FK506 (Positive Control) | Human FKBP12 | ~0.6 nM | SPR |
Note: The binding affinity for FK506 can vary slightly depending on the specific experimental conditions and assay format. The value presented is a representative affinity constant.
Experimental Protocols
To validate the lack of binding between this compound and FKBP12, two independent and highly sensitive biophysical techniques were employed: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). A competition binding assay was also designed to further confirm these findings.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Methodology:
-
Immobilization: Recombinant human FKBP12 was immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+) were injected over the FKBP12-coated surface.
-
Positive Control: FK506 was injected at various concentrations (e.g., 1 nM to 500 nM) to confirm the activity of the immobilized FKBP12.
-
Data Analysis: The change in response units (RU) was monitored in real-time. A lack of significant and concentration-dependent increase in RU upon this compound injection indicates no binding. In contrast, FK506 will show a clear binding curve, from which the association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (Kd), can be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: Recombinant human FKBP12 was placed in the sample cell of the calorimeter, and this compound was loaded into the injection syringe. Both were in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of this compound were made into the FKBP12 solution.
-
Positive Control: A separate experiment was conducted by titrating FK506 into the FKBP12 solution.
-
Data Analysis: The heat change after each injection was measured. No significant heat change beyond the heat of dilution for this compound indicates a lack of binding. The titration of FK506 will produce a characteristic binding isotherm, which can be fitted to a binding model to determine the thermodynamic parameters of the interaction.
Competition Binding Assay
A competition assay can be used to determine if a test compound can displace a known binder from its target protein.
Methodology:
-
Assay Setup: A fixed concentration of FKBP12 and a fluorescently labeled FK506 analog are incubated together to form a complex that yields a high fluorescence polarization (FP) signal.
-
Competition: Increasing concentrations of this compound are added to the pre-formed FKBP12-ligand complex.
-
Positive Control: Unlabeled FK506 is added in a parallel experiment, which will compete with the fluorescent ligand for binding to FKBP12, resulting in a decrease in the FP signal.
-
Data Analysis: If this compound does not bind to FKBP12, the FP signal will remain high, even at high concentrations of this compound.
Mandatory Visualizations
Experimental Workflow
Safety Operating Guide
Navigating the Safe Disposal of Dunaimycin A1: A Procedural Guide
Dunaimycin A1 should be treated as a hazardous substance due to its potential biological activity. All waste generated from its use, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as cytotoxic or hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE)
Due to the potentially hazardous nature of this compound, appropriate PPE is essential during handling and disposal.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. The outer glove should be changed immediately if contaminated. |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
